4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMQXWUXUJTGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299344 | |
| Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56984-52-2, 41601-44-9 | |
| Record name | 4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56984-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 41601-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Introduction: The Rising Prominence of Pyrazolopyridines in Drug Discovery
The landscape of modern medicinal chemistry is characterized by an unceasing quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the pyrazolopyridine nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Structurally analogous to purines, pyrazolopyridine derivatives have been shown to act as antagonists in crucial biological pathways, leading to their investigation as potent anticancer, antileishmanial, and antiviral agents.[1][2][3] The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, in particular, represents a key exemplar of this class, serving as a foundational building block for the synthesis of more complex and targeted therapeutic agents.[4]
This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. Understanding these fundamental characteristics is of paramount importance for researchers, scientists, and drug development professionals, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety.[5][6] This document will not only present the available data for this compound but will also delve into the well-established experimental methodologies for determining these critical parameters, thereby offering a comprehensive resource for its application in drug discovery and development.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern how a molecule behaves in a biological system and are critical for optimizing its drug-like properties. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₄ | [7][8] |
| Molecular Weight | 162.19 g/mol | [7][8] |
| CAS Number | 56984-52-2 | [8] |
| Calculated logP (XLogP3) | 1.2 | [7][8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Rotatable Bond Count | 0 | [8] |
| Physical Form | Solid | [9] |
Experimental Determination of Physicochemical Properties
The data presented above provides a foundational understanding of this compound. However, for drug development purposes, experimentally determined values are indispensable. The following sections detail the standard, field-proven protocols for measuring key physicochemical parameters.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] Poor solubility can lead to erratic absorption and suboptimal therapeutic outcomes. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[11][12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed, inert container.[13] The use of a buffer is crucial as the pH can significantly influence the solubility of ionizable compounds.[12]
-
Equilibration: The container is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[13]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to sediment the undissolved solid.[12]
-
Sampling and Analysis: A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then appropriately diluted and the concentration of the dissolved compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14]
Caption: Workflow for the shake-flask solubility assay.
Lipophilicity: Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter influencing membrane permeability, protein binding, and metabolic clearance.[15] It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[16] The shake-flask method is a widely accepted technique for experimental LogP/LogD determination.[15]
Experimental Protocol: Shake-Flask Method for LogD Determination
-
Phase Preparation: Equal volumes of n-octanol (as the lipid phase mimic) and an aqueous buffer (e.g., PBS at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[16][17]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a sealed container and agitated for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two immiscible liquids.[17]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully taken from each phase and the concentration of the compound is determined using a suitable analytical technique like HPLC-UV or LC-MS.[17][18]
-
Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[15]
Caption: Workflow for shake-flask LogD determination.
Ionization Constant (pKa)
The ionization constant (pKa) is a measure of the acidity or basicity of a compound and dictates the extent of its ionization at a given pH.[19] This is a critical parameter as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[5][6] Several methods can be employed for pKa determination, with UV-visible spectroscopy being a common and accessible technique.[19]
Experimental Protocol: pKa Determination by UV-Visible Spectroscopy
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
pH Titration: A series of buffered aqueous solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A small, constant aliquot of the stock solution is added to each buffer.
-
Spectroscopic Measurement: The UV-visible absorption spectrum of the compound in each buffer is recorded. Changes in the absorption spectrum (e.g., shifts in λmax or changes in absorbance) are observed as the pH changes and the ionization state of the molecule is altered.
-
Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[19]
For compounds with low solubility or complex ionization behavior, alternative methods such as capillary electrophoresis or potentiometric titration can be employed.[20][21]
Chemical Stability
Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[22][23] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.[24][25]
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Solutions of this compound are prepared and exposed to a range of stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal stress: Elevated temperature (e.g., 60°C) in the solid state and in solution.[22]
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products). The percentage of the remaining parent compound and the formation of any degradation products are quantified.[22]
Caption: Forced degradation study workflow.
Conclusion and Future Directions
The physicochemical properties of this compound detailed in this guide provide a critical foundation for its advancement in drug discovery programs. The presented experimental protocols offer robust and validated methodologies for the in-house determination of these essential parameters. A comprehensive understanding of solubility, lipophilicity, ionization, and stability is non-negotiable for the successful translation of a promising lead compound into a viable clinical candidate. Future work should focus on the experimental validation of the computed properties and a thorough investigation of the compound's solid-state characteristics, such as polymorphism, which can significantly impact its biopharmaceutical performance. As the pyrazolopyridine scaffold continues to yield novel therapeutic agents, a meticulous characterization of its fundamental physicochemical properties will remain a cornerstone of successful drug development.
References
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. acdlabs.com [acdlabs.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. enamine.net [enamine.net]
- 18. agilent.com [agilent.com]
- 19. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 20. academic.oup.com [academic.oup.com]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 23. seed.nih.gov [seed.nih.gov]
- 24. pharmtech.com [pharmtech.com]
- 25. biopharminternational.com [biopharminternational.com]
An In-depth Technical Guide to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, planar structure, featuring a fusion of pyrazole and pyridine rings, makes it an attractive scaffold for the design of molecules with specific biological activities. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a validated synthesis protocol, and its current and potential applications as a key building block in the development of novel therapeutics. The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is associated with two Chemical Abstracts Service (CAS) numbers in various databases and by chemical suppliers: 56984-52-2 and 41601-44-9 [1][2][3][4]. Researchers are advised to consider both numbers when conducting literature and database searches.
Below is a summary of its key physicochemical properties, essential for its handling, formulation, and application in experimental settings[1][2].
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₄ | [2][3] |
| Molecular Weight | 162.19 g/mol | [1] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid | N/A |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the cyclization of 2-amino-4,6-dimethylnicotinonitrile with hydrazine hydrate. This reaction is a well-established method for the formation of the pyrazolo[3,4-b]pyridine ring system[5]. The nitrile group of the starting material undergoes nucleophilic attack by hydrazine, followed by an intramolecular cyclization and tautomerization to yield the final product.
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
2-amino-4,6-dimethylnicotinonitrile
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,6-dimethylnicotinonitrile (10 mmol, 1.47 g).
-
Solvent and Reagent Addition: To the flask, add 30 mL of ethanol, followed by the slow addition of hydrazine hydrate (50 mmol, 2.5 mL of 80% solution).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the final product, and its boiling point is suitable for refluxing the reaction mixture.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the starting nitrile.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Recrystallization: This purification technique is effective for removing any remaining impurities, resulting in a high-purity final product.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural features of this compound make it an excellent starting point for the development of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Case Study: Pyrazolo[3,4-b]pyridines as PIM-1 Kinase Inhibitors in Breast Cancer
PIM-1 kinase is a serine/threonine kinase that is overexpressed in several human cancers, including breast cancer, and is associated with tumor progression and drug resistance. Consequently, it has emerged as a promising target for anticancer drug development.
A study by Abuelizz et al. (2020) explored a series of pyrazolo[3,4-b]pyridine derivatives as potential PIM-1 kinase inhibitors for the treatment of breast cancer[6]. While this study did not specifically test this compound, it provides valuable insights into the potential of this scaffold. The study synthesized and evaluated a range of derivatives for their cytotoxic activity against the MCF-7 breast cancer cell line and their ability to inhibit PIM-1 kinase.
Several of the synthesized pyrazolo[3,4-b]pyridine derivatives exhibited significant cytotoxic activity against MCF-7 cells, with IC₅₀ values in the low micromolar range. Furthermore, the most potent cytotoxic compounds also demonstrated strong inhibitory activity against PIM-1 kinase, with IC₅₀ values in the nanomolar range[6]. This suggests a clear structure-activity relationship, where the pyrazolo[3,4-b]pyridine core serves as an effective pharmacophore for PIM-1 kinase inhibition.
The proposed mechanism of action involves the pyrazolo[3,4-b]pyridine scaffold binding to the ATP-binding pocket of the PIM-1 kinase, thereby preventing the phosphorylation of its downstream targets and inhibiting the pro-survival signaling pathways that contribute to cancer cell proliferation and survival.
Mechanism of Action Diagram
Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridine-based PIM-1 inhibitors.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the established biological activity of the pyrazolo[3,4-b]pyridine scaffold make it a compound of high interest for researchers and scientists in medicinal chemistry. The continued exploration of derivatives based on this core structure is likely to yield new and effective therapeutic agents for a range of diseases, particularly cancer.
References
- 1. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 41601-44-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this core. We will delve into their significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds, offering valuable insights for researchers, scientists, and drug development professionals. This document will synthesize data from seminal studies, present detailed experimental protocols, and visualize key pathways to facilitate a comprehensive understanding of this promising class of molecules.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold – A Versatile Core in Drug Discovery
The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a heterocyclic scaffold with significant therapeutic potential. Its structural similarity to purine bases allows it to interact with a wide array of biological targets, particularly kinases. The specific substitution pattern of this compound provides a robust platform for the development of targeted therapies. This guide will focus on the diverse biological activities stemming from this core structure, with a particular emphasis on its applications in oncology.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated potent anticancer effects through various mechanisms of action, including the inhibition of key cellular processes like cell cycle progression and DNA replication.
Inhibition of Cyclin-Dependent Kinases (CDKs) and PIM1 Kinase
Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are crucial regulators of the cell cycle and are often dysregulated in cancer.
One study reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors. Compound 6b from this study showed significant anti-cancer activity against various cancer cell lines, with notable selectivity for colon (HCT-116) and liver (HepG2) cancer cells. Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G0/G1 phase, highlighting its anti-proliferative effects.
Table 1: In vitro anticancer activity of a selected pyrazolo[3,4-b]pyridine derivative (Compound 6b)
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index |
| HCT-116 | Colon | 15.05 | >10 |
| HepG2 | Liver | 9.88 | >10 |
| MCF-7 | Breast | - | - |
| HeLa | Cervical | - | - |
Topoisomerase IIα Inhibition
Topoisomerase IIα is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells. A series of novel pyrazolo[3,4-b]pyridines were designed and evaluated as potential Topoisomerase IIα inhibitors.
Compound 8c from this series demonstrated potent and broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel, with a GI50 MG-MID value of 1.33 µM. Further mechanistic studies showed that compound 8c induced DNA damage, S-phase cell cycle arrest, and apoptosis. Enzyme inhibition assays confirmed its significant, dose-dependent inhibition of Topoisomerase IIα's DNA relaxation activity.
Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay
This protocol outlines the general steps for assessing the inhibitory activity of compounds against Topoisomerase IIα.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase IIα, and an ATP-containing assay buffer.
-
Compound Incubation: Add varying concentrations of the test compound (e.g., compound 8c ) to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (DMSO).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of Topoisomerase IIα activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Caption: Workflow for Topoisomerase IIα DNA Relaxation Assay.
Kinase Inhibition: A Targeted Approach to Cancer and Inflammatory Diseases
The pyrazolo[3,4-b]pyridine scaffold is a well-established kinase inhibitor core. Derivatives of this compound have been shown to inhibit a variety of kinases involved in cancer and inflammation.
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose activation and overexpression are implicated in various cancers. A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRKA inhibitors.
Compound C03 from this series exhibited an IC50 value of 56 nM against TRKA and also inhibited the proliferation of the Km-12 colorectal cancer cell line (which has a TPM3-NTRK1 gene fusion) with an IC50 value of 0.304 µM. This compound showed selectivity for cancer cells over normal human umbilical vein endothelial cells (HUVECs).
Mitogen-activated Protein Kinase-interacting Kinase (MNK) Inhibition
The kinases MNK1 and MNK2 are emerging as valuable targets in oncology. The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold has been identified as a core for developing MNK inhibitors. One such inhibitor, EB1 , binds to the inactive state of MNK1 with an IC50 of 0.69 µM and prevents its activation.
Caption: Simplified signaling pathway of MNK1 inhibition.
Antimicrobial and Antiviral Potential
While the primary focus of research on pyrazolo[3,4-b]pyridine derivatives has been on their anticancer properties, they have also demonstrated promising antimicrobial and antiviral activities. The versatile nature of this scaffold allows for modifications that can be tailored to target specific microbial enzymes or cellular entry mechanisms. Further research in this area is warranted to fully explore the potential of this compound derivatives as infectious disease therapeutics.
Synthesis Strategies
The synthesis of this compound derivatives often involves multi-component reactions, which are efficient for generating molecular diversity. A common approach is the reaction of a 3-amino-1H-pyrazole with a 1,3-dicarbonyl compound and an aldehyde. Microwave-assisted synthesis has also been employed to accelerate these reactions.
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutics. Its derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms, including the inhibition of CDKs, Topoisomerase IIα, and TRK kinases. The amenability of this core to chemical modification allows for the fine-tuning of its biological activity and pharmacokinetic properties. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and drug-like properties. Furthermore, a more in-depth exploration of their antimicrobial and antiviral activities could open up new avenues for the application of this remarkable class of compounds.
The Pyrazolo[3,4-b]Pyridine Scaffold: A Privileged Framework for Modulating Critical Cellular Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention from medicinal chemists, and for good reason.[1] Its structure bears a close resemblance to the purine bases adenine and guanine, allowing it to serve as a versatile scaffold for designing molecules that interact with a wide array of biological targets.[1][2] This inherent bioisosteric advantage has led to the development of pyrazolo[3,4-b]pyridine derivatives with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6]
This guide provides an in-depth exploration of the primary mechanisms through which these compounds exert their biological effects, with a strong focus on their role as kinase inhibitors. We will dissect specific examples, elucidate the underlying molecular interactions, and provide field-proven experimental protocols for researchers seeking to validate the mechanism of action of their own pyrazolo[3,4-b]pyridine-based compounds.
Part 1: The Predominant Mechanism of Action: Protein Kinase Inhibition
A vast number of pyrazolo[3,4-b]pyridine derivatives function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[7][8] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[8][9]
General Principles of Kinase Inhibition
Most pyrazolo[3,4-b]pyridine-based kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site, directly competing with the endogenous substrate, adenosine triphosphate (ATP).[10] The structural integrity of the pyrazolo[3,4-b]pyridine core is critical for this interaction. Molecular modeling and co-crystal structures have revealed a common binding motif:
-
The pyrazole portion of the scaffold often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine portion of ATP.[11]
-
Specifically, the N(1)-H of the pyrazole ring has been shown to be essential for potent activity, as its methylation or replacement can lead to a complete loss of inhibitory function.[12]
-
The pyridine ring and various substituents at other positions on the scaffold extend into different pockets of the ATP-binding site, providing opportunities to fine-tune potency and, critically, selectivity for the target kinase over the hundreds of other kinases in the human kinome.[11][12]
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibition
The Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers.[12] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR inhibitors.[12] Structure-activity relationship (SAR) studies revealed that strategic modifications, such as incorporating chlorine atoms at the 2- and 6-positions of a phenyl ring substituent, yielded compounds with excellent potency against FGFR1-3 and high selectivity over other kinases like VEGFR2.[12] Downstream signaling analysis confirmed that these compounds effectively suppress FGFR signaling in cancer cells.[12]
Case Study 2: Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are serine/threonine kinases that are essential for regulating the cell cycle. Their inhibition can block cell cycle progression and induce apoptosis, making them attractive targets for anticancer therapies.[10] 1H-Pyrazolo[3,4-b]pyridine compounds have been identified as potent and selective inhibitors of CDK1 and CDK2.[10][13] X-ray crystallography of a lead compound bound to CDK2 confirmed that it occupies the ATP purine binding site, forming key hydrogen bonds with the backbone of Leu83 in the hinge region.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Preclinical Drug Discovery
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5] The compound 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (herein referred to as Compound X for clarity) represents a fundamental structure within this class, offering a valuable starting point for exploring novel therapeutic agents.[6][7] This guide provides a comprehensive framework for the in vitro characterization of Compound X, focusing on its potential as a kinase inhibitor. The following sections detail a logical, step-by-step approach to elucidate its mechanism of action and cellular effects, grounded in established scientific protocols.
Part 1: Initial Characterization and Target Identification
The first phase of in vitro analysis focuses on establishing a foundational understanding of Compound X's bioactivity. Given the known association of the pyrazolo[3,4-b]pyridine scaffold with kinase inhibition, an initial broad-spectrum kinase screen is a logical first step to identify potential molecular targets.[3][4]
Broad-Spectrum Kinase Profiling
A high-throughput screen against a panel of diverse kinases provides a global view of Compound X's selectivity and potency. This initial screen is crucial for identifying primary targets and potential off-target effects.
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [8]
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) to determine the IC50 value.[8]
-
Kinase Reaction Setup : In a 96-well or 384-well plate, add 2.5 µL of the diluted Compound X or DMSO (vehicle control).
-
Enzyme Addition : Add 2.5 µL of the specific kinase to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.[8]
-
Initiation of Reaction : Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.[8]
-
ADP Detection : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Signal Generation : Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition : Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[8]
-
Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Src | 15 | 5 |
| Lck | 25 | 4 |
| EGFR | >10,000 | 20 |
| CDK2 | 750 | 15 |
| p38α | >10,000 | 38 |
This table summarizes hypothetical results from a broad-spectrum kinase assay, suggesting Compound X has notable potency and selectivity for Src family kinases.
Part 2: Elucidating the Mechanism of Action: Focus on Src Kinase
Based on the hypothetical initial screen, we will proceed with the hypothesis that Compound X is a potent and selective inhibitor of the non-receptor tyrosine kinase, c-Src.[9][10] c-Src is a well-validated oncogene, and its inhibition is a promising strategy in cancer therapy.[9][10] The following experiments are designed to validate this hypothesis.
Target Engagement and Cellular Activity
To confirm that Compound X inhibits c-Src within a cellular context, we will assess the phosphorylation status of c-Src and its downstream substrates in a relevant cancer cell line.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for assessing cellular target engagement of Compound X.
Experimental Protocol: Western Blot for Phosphorylated Proteins [11]
-
Cell Culture and Treatment : Culture a suitable cancer cell line (e.g., HT-29, known for Src activity) to 70-80% confluency. Treat the cells with a dose-response of Compound X (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[11]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking : Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11][12]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated Src (e.g., p-Src Tyr416), total Src, phosphorylated FAK (a downstream target), and total FAK.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Part 3: Assessing the Phenotypic Effects of Compound X
After confirming the mechanism of action, the next logical step is to evaluate the phenotypic consequences of c-Src inhibition by Compound X. This is typically assessed through cell viability and proliferation assays.
Cell Viability and Proliferation Assays
These assays determine the effect of Compound X on the growth and survival of cancer cells.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining the effect of Compound X on cell viability.
Experimental Protocol: MTT Cell Viability Assay [13]
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment : After allowing the cells to adhere overnight, treat them with a serial dilution of Compound X. Include a vehicle-only control (DMSO).
-
Incubation : Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.[13]
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
Data Presentation: Hypothetical Cell Viability Data
| Cell Line | Compound X GI50 (µM) |
| HT-29 | 0.5 |
| HCT116 | 1.2 |
| MCF-7 | >50 |
This table presents hypothetical GI50 values for Compound X in different cancer cell lines, suggesting selective activity.
Conclusion and Future Directions
This guide outlines a systematic in vitro approach to characterize this compound (Compound X) as a potential kinase inhibitor. The proposed experiments will establish its kinase selectivity profile, confirm its mechanism of action in a cellular context, and quantify its effects on cancer cell viability. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling. The pyrazolo[3,4-b]pyridine scaffold continues to be a rich source of novel therapeutic agents, and a thorough in vitro evaluation is the critical first step in unlocking their clinical potential.[2][14]
References
- 1. dau.url.edu [dau.url.edu]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
The Discovery of Pyrazolo[3,4-b]pyridine Kinase Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its unique electronic properties and structural features allow for versatile interactions within the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted therapies in oncology and other diseases. This in-depth technical guide provides a comprehensive overview of the discovery and development of pyrazolo[3,4-b]pyridine-based kinase inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanism of action, structure-activity relationships, and key experimental protocols that have propelled this class of compounds from discovery to clinical investigation.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Kinase Hinge-Binder
The 1H-pyrazolo[3,4-b]pyridine core is an isomeric fusion of a pyrazole and a pyridine ring, a structural motif that has garnered significant attention from medicinal chemists.[1] Its resemblance to the purine core of ATP allows it to function as an effective hinge-binder, a critical interaction for competitive kinase inhibition. The pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in the kinase active site.[2] This versatile binding capability has led to the development of inhibitors targeting a wide array of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Fibroblast growth factor receptors (FGFRs), and others.[3][4][5]
Caption: General chemical structure of the 1H-pyrazolo[3,4-b]pyridine core with substitution points.
Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core
A variety of synthetic routes have been developed to access the pyrazolo[3,4-b]pyridine scaffold, allowing for diverse substitution patterns to explore structure-activity relationships (SAR). A common and efficient method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1] The choice of reactants and reaction conditions can influence the regioselectivity of the final product.
General Synthetic Scheme
The following scheme illustrates a widely used approach for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core.
Caption: A common synthetic route to 1H-pyrazolo[3,4-b]pyridines.
A key consideration in this synthesis is the potential for regioisomer formation when using unsymmetrical 1,3-dicarbonyl compounds. The reaction often proceeds via a vinylogous nucleophilic substitution followed by an intramolecular cyclization and dehydration. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl groups.[1]
Mechanism of Kinase Inhibition
Pyrazolo[3,4-b]pyridine inhibitors are typically ATP-competitive, binding to the active site of the kinase and preventing the phosphorylation of substrate proteins. The N1-H of the pyrazole ring often forms a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.[4] Substituents at various positions on the scaffold can be tailored to interact with specific pockets within the ATP-binding site, thereby conferring potency and selectivity.
Caption: Binding mode of a pyrazolo[3,4-b]pyridine inhibitor in a kinase active site.
X-ray crystallography studies of pyrazolo[3,4-b]pyridine inhibitors bound to their target kinases have been instrumental in elucidating these binding interactions and guiding further drug design efforts.[6]
Structure-Activity Relationship (SAR) and Target Kinases
The versatility of the pyrazolo[3,4-b]pyridine scaffold has enabled the development of inhibitors for a wide range of kinases. The following table summarizes key SAR findings for some important kinase targets.
| Target Kinase | Key Substitutions and SAR Insights | Representative IC50 Values | Reference(s) |
| TRK | Substitutions at the C3 and C5 positions are crucial for potency. Aromatic groups at C3 can form π-π stacking interactions. | Compound C03: 56 nM (TRKA) | [2][7] |
| CDK | A 2,6-difluorophenyl group at the C3 position significantly enhances inhibitory activity against CDK1 and CDK2. | BMS-265246: 6 nM (CDK1/cycB), 9 nM (CDK2/cycE) | [6] |
| FGFR | N-methylation of the pyrazole ring abrogates activity, highlighting the importance of the N1-H for hinge binding. Substituents at C3 and C5 can be optimized for selectivity over other kinases like VEGFR2. | Compound 7n: IC50s of 0.2 nM (FGFR1), 2.5 nM (FGFR2), 1.8 nM (FGFR3) | [8][9] |
| DYRK1A/1B | 3,5-diaryl substituted compounds show excellent inhibitory activity. Hydroxyphenyl groups can form additional hydrogen bonds. | Compound 8h: 3 nM (DYRK1B) | [10] |
| Mps1 | Multi-ring systems attached to the core can enhance potency and improve pharmacokinetic properties. | Compound 31: 2.596 nM | [5] |
Key Experimental Protocols
The evaluation of novel kinase inhibitors requires a cascade of robust and reproducible assays. Below are step-by-step protocols for two fundamental assays in the characterization of pyrazolo[3,4-b]pyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity and inhibition.
Materials:
-
Kinase of interest (e.g., TRKA)
-
Substrate peptide with a fluorescent label (e.g., biotinylated peptide)
-
ATP
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the kinase and the substrate peptide. b. Add the diluted test compounds or DMSO (vehicle control). c. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for 60-120 minutes at room temperature.
-
Detection: a. Stop the reaction by adding EDTA. b. Add the detection reagents (Europium-labeled antibody and SA-APC). c. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[11]
Downstream Signaling Pathways
Understanding the downstream signaling pathways affected by kinase inhibition is crucial for elucidating the mechanism of action and predicting therapeutic effects.
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are activated by neurotrophins, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[10][12]
Caption: Simplified TRK signaling pathway.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[13] Different CDK-cyclin complexes control progression through specific phases of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[11]
Caption: Role of CDK-cyclin complexes in cell cycle progression.
Clinical Landscape
Several pyrazolo[3,4-b]pyridine-based kinase inhibitors have advanced into clinical trials, demonstrating the translational potential of this scaffold. For instance, inhibitors of FGFR are being investigated for the treatment of various solid tumors with FGFR aberrations.[8] While specific clinical trial data for all pyrazolo[3,4-b]pyridine derivatives is extensive, it is a testament to the scaffold's success that numerous compounds have reached this stage, targeting a range of kinases in diverse cancer indications. Researchers are encouraged to consult clinical trial registries for the most up-to-date information on specific compounds.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly fruitful starting point for the discovery of potent and selective kinase inhibitors. Its favorable drug-like properties and versatile chemistry have allowed for the development of a multitude of compounds targeting various kinases implicated in cancer and other diseases. The continued exploration of this scaffold, guided by a deep understanding of its SAR and mechanism of action, holds great promise for the future of targeted therapies.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trk receptor - Wikipedia [en.wikipedia.org]
- 11. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
The 1H-pyrazolo[3,4-b]pyridine ring system, a bioisostere of purine, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its inherent drug-like properties and versatile synthetic handles have led to its incorporation into a multitude of biologically active compounds. Within this class, the this compound core represents a particularly intriguing starting point for the development of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this specific scaffold, offering insights for researchers, scientists, and drug development professionals aiming to leverage its potential.
The core structure, characterized by methyl groups at positions 4 and 6 of the pyridine ring and an amine at position 3 of the pyrazole ring, has been identified as a key pharmacophore in the development of various kinase inhibitors.[1][2][3] The strategic placement of the dimethyl substituents influences the molecule's planarity, solubility, and interactions with the target protein's binding site. The 3-amino group serves as a crucial vector for introducing a wide array of substituents to probe the chemical space and optimize biological activity.
This document will dissect the SAR of the this compound scaffold by examining the impact of modifications at key positions: the 3-amino group, the N1 position of the pyrazole ring, and the methyl groups at positions 4 and 6. We will explore how these modifications influence inhibitory activity against various protein kinases, including MAP kinase-interacting kinases (MNKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).
Core Scaffold and Points of Modification
To understand the SAR, it is essential to visualize the core structure and the primary points of derivatization.
Caption: Core structure of this compound with key modification points.
Structure-Activity Relationship at the 3-Amino Position (R1)
The 3-amino group is the most frequently modified position to modulate the pharmacological activity of the pyrazolo[3,4-b]pyridine scaffold. Modifications at this site directly influence interactions with the hinge region of kinase domains.
Acylation and Amide Formation
Formation of an amide bond at the 3-amino position has been a successful strategy in developing potent kinase inhibitors. The nature of the acyl group is critical for activity.
-
Aromatic and Heteroaromatic Amides: Introduction of aromatic and heteroaromatic moieties can lead to potent inhibitors. For instance, in the context of Anaplastic Lymphoma Kinase (ALK) inhibitors, benzamide derivatives at this position have shown significant activity. A (trifluoromethyl)benzamide group was found to be a potent substituent.[4]
-
Urea and Thiourea Derivatives: Conversion of the 3-amino group to urea and thiourea derivatives has been explored for anticancer activity. These modifications can introduce additional hydrogen bond donors and acceptors, potentially enhancing binding affinity.[1]
Schiff Base Formation
Condensation of the 3-amino group with various aldehydes to form Schiff bases is another common modification. The resulting imine can be a key pharmacophoric element or a precursor for further derivatization. The anticancer activity of these derivatives is influenced by the nature of the aromatic or heteroaromatic aldehyde used.[1]
Structure-Activity Relationship at the N1-Position (R2)
The N1 position of the pyrazole ring is another critical site for modification. Substituents at this position can modulate the electronic properties of the ring system and influence the orientation of the molecule within the binding pocket.
-
Unsubstituted N1-H: For many kinase inhibitors, an unsubstituted N1-H is crucial for activity. This proton can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, N-methylation of the pyrazolo[3,4-b]pyridine core completely abolished enzymatic activity, highlighting the importance of the N1-H for hydrogen bonding.[5]
-
Alkylation and Arylation: While often detrimental, in some cases, substitution at the N1 position can be tolerated or even beneficial. The size and nature of the substituent are critical. Small alkyl groups or specific aryl groups might be accommodated in the binding site and could potentially pick up additional interactions.
Structure-Activity Relationship at the 4- and 6-Positions (R3, R4)
While the core topic is the 4,6-dimethyl scaffold, understanding the impact of replacing these methyl groups provides valuable SAR insights.
-
Aryl Substitutions for MNK Inhibition: Research on 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amines as MNK inhibitors has shown that aryl groups at these positions are essential for activity.[2][6] This suggests that the methyl groups in the 4,6-dimethyl scaffold likely occupy hydrophobic pockets in the kinase binding site. The specific nature and substitution pattern of the aryl rings significantly impact the inhibitory potency.[7]
-
Impact on Kinase Selectivity: The substituents at the 4 and 6 positions can play a crucial role in determining the selectivity profile of the inhibitor across the kinome. Modifications at these positions can be exploited to steer the molecule towards a desired target and away from anti-targets.
Biological Activities and Associated SAR
The this compound scaffold has been investigated for a range of biological activities, with the most prominent being kinase inhibition.
Anticancer Activity
Derivatives of this compound have demonstrated significant anticancer activity against various cell lines, including lung (A-549), liver (HEPG2), and colon (HCT-116) cancer cells.[1] The mechanism of action is often attributed to the inhibition of cyclin-dependent kinases (CDKs).[1]
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound ID | R1 (3-Amino Modification) | Target Cell Line | IC50 (µM)[1] |
| 5a | 4-Chlorobenzylidene | HCT-116 | 12.5 |
| 5b | 4-Fluorobenzylidene | HCT-116 | 15.2 |
| 7a | Benzoyl | HCT-116 | 10.8 |
| 8b | Pyridopyrazolopyrimidine | HCT-116 | 2.3 |
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a versatile template for designing inhibitors of various kinases.
-
MNK Inhibition: As previously mentioned, the 4,6-disubstituted pyrazolo[3,4-b]pyridin-3-amine core is a validated scaffold for MNK inhibitors.[2] While the initial studies focused on diaryl derivatives, the 4,6-dimethyl scaffold provides a valuable starting point for optimization.
-
TRK Inhibition: The pyrazolo[3,4-b]pyridine core has been utilized in the design of potent TRK inhibitors.[3][8] The pyrazole portion of the scaffold often serves as a hydrogen bond center.[3]
-
TBK1 Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1, a key regulator of innate immunity.[9][10]
Experimental Protocols
General Synthesis of 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives (for SAR comparison)
This protocol provides a general method for synthesizing 4,6-diaryl derivatives, which is crucial for understanding the SAR at these positions.
-
Step 1: Chalcone Synthesis: A mixture of an appropriate acetophenone (1.0 eq) and an aryl aldehyde (1.0 eq) is stirred in ethanol.
-
Step 2: Michael Addition: To the stirred solution, an aqueous solution of NaOH is added dropwise, and the reaction is stirred at room temperature for 12-24 hours.
-
Step 3: Cyclization: The resulting chalcone is then reacted with 3-amino-1H-pyrazole in the presence of a base such as piperidine in a suitable solvent like ethanol under reflux for 8-12 hours.
-
Step 4: Purification: The crude product is purified by column chromatography on silica gel to afford the desired 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine.[2]
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a target kinase.
-
Reagents and Materials:
-
Target kinase (e.g., MNK1, TRK-A, TBK1)
-
Substrate peptide
-
ATP (Adenosine Triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the target kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the 3-amino group, the N1-position of the pyrazole ring, and the substituents at the 4 and 6 positions.
Future research in this area should focus on:
-
Systematic SAR studies on the 4,6-dimethyl core to delineate the precise effects of various substituents on activity and selectivity.
-
Exploration of bioisosteric replacements for the methyl groups to probe for additional interactions and improve physicochemical properties.[11]
-
In-depth profiling of promising compounds against a broad panel of kinases to understand their selectivity profiles.
-
Optimization of pharmacokinetic properties to develop orally bioavailable drug candidates.
By leveraging the insights presented in this guide, researchers can accelerate the design and development of next-generation therapeutics based on the versatile this compound scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Homogeneous Time-Resolved Fluorescence (HTRF) Assays for the Evaluation of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Introduction: The Convergence of a Privileged Scaffold and a Powerful Assay Technology
In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, making the development of potent and selective kinase inhibitors a critical endeavor for pharmaceutical research.[1][3] Within the vast chemical space of potential inhibitors, the pyrazolo[3,4-b]pyridine scaffold has garnered significant attention as a "privileged" structure.[4][5][6][7] Its inherent structural features, including a pyrazole ring for key hydrogen bonding and a pyridine ring for potential π-π stacking interactions, make it an ideal framework for designing inhibitors against a range of kinases, including Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), and Fibroblast growth factor receptors (FGFRs).[4][5][7][8]
The successful identification and characterization of these small molecule inhibitors necessitate a robust, sensitive, and high-throughput screening (HTS) platform.[9][10] Homogeneous Time-Resolved Fluorescence (HTRF) has established itself as a gold-standard technology in this domain.[3][11] HTRF combines the principles of Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, offering a powerful solution to many of the challenges associated with traditional biochemical assays.[12][13][14] Its homogeneous, "mix-and-read" format eliminates the need for wash steps, significantly streamlining workflows and making it highly amenable to automation.[13][15] This guide provides an in-depth technical overview of the principles, development, and application of HTRF assays for the characterization of pyrazolo[3,4-b]pyridine-based kinase inhibitors.
Pillar I: Understanding the Core Technology - The HTRF Principle
At its core, HTRF is a proximity-based assay that measures the interaction between two molecules.[9][13] The technology relies on a donor fluorophore, typically a Europium (Eu³⁺) or Terbium (Tb³⁺) cryptate, and an acceptor fluorophore (e.g., XL665, d2).[12] The long fluorescence lifetime of the lanthanide donors is the key to the "time-resolved" aspect of HTRF.[11][14]
Here's a breakdown of the process:
-
Excitation: A light source (e.g., a flash lamp) excites the donor fluorophore at a specific wavelength (typically 320-340 nm).[9]
-
Time Delay: A crucial delay of 50-150 microseconds is introduced.[13] During this time, any short-lived background fluorescence from the sample matrix (e.g., buffers, test compounds) decays completely.[11][13][14]
-
Energy Transfer (FRET): If the donor and acceptor fluorophores are in close proximity (typically within 10 nm), the excited donor can transfer its energy to the acceptor.[13][15][16]
-
Emission and Detection: The energized acceptor then emits light at a longer wavelength (e.g., 665 nm).[9][15] The remaining excited donors also emit light at their characteristic wavelength (e.g., 620 nm).[9] A dual-wavelength detection system measures the intensity of both the donor and acceptor emissions.[9][12]
The ratiometric measurement of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm) provides a normalized value that corrects for variabilities in liquid handling and sample quenching, leading to highly robust and reproducible data.[9][12][15]
Pillar II: Assay Design and Development for Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The development of a successful HTRF kinase assay requires a systematic approach to optimize each component of the reaction. The general principle involves measuring the phosphorylation of a substrate by a kinase. This is typically achieved by using a biotinylated substrate and an anti-phospho-specific antibody labeled with a donor or acceptor.
Core Components of a Kinase HTRF Assay:
| Component | Role in the Assay | Key Considerations |
| Kinase Enzyme | The biological target of the pyrazolo[3,4-b]pyridine inhibitor. | Purity and activity are critical. The concentration should be optimized to be in the linear range of the assay. |
| Substrate | The molecule that is phosphorylated by the kinase. Often a biotinylated peptide or protein. | The substrate concentration should ideally be at or below the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[1] |
| ATP | The phosphate donor for the kinase reaction. | The ATP concentration should also be close to its Km for the kinase to accurately determine the potency of ATP-competitive inhibitors.[1][17] |
| Anti-Phospho Antibody | Recognizes the phosphorylated substrate. Labeled with a donor (e.g., Eu³⁺-cryptate). | Highly specific for the phosphorylated form of the substrate. |
| Acceptor Molecule | Binds to the tagged substrate. Typically Streptavidin-XL665 or Streptavidin-d2 for biotinylated substrates. | Binds with high affinity to the substrate tag. |
| Pyrazolo[3,4-b]pyridine Inhibitor | The test compound being evaluated for its ability to inhibit kinase activity. | Solubility and potential for fluorescence interference should be assessed. |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a typical workflow for developing and running an HTRF kinase inhibition assay.
Step 1: Reagent Preparation and Optimization
-
Rationale: The initial phase focuses on determining the optimal concentrations of the core reagents to achieve a robust assay window (the difference between the signal of the uninhibited and fully inhibited reaction).
-
Procedure:
-
Enzyme Titration: Perform a serial dilution of the kinase enzyme while keeping the substrate and ATP concentrations constant. The goal is to find an enzyme concentration that yields a strong signal without being in excess.
-
Substrate Titration: With the optimized enzyme concentration, titrate the substrate to determine its Km. For inhibitor screening, a substrate concentration at or near the Km is often optimal.[1]
-
ATP Titration: Similarly, determine the ATP Km. This is crucial for understanding the mechanism of action of ATP-competitive inhibitors.[1][17]
-
Antibody and Acceptor Titration: Perform a cross-titration of the donor-labeled antibody and the acceptor-labeled streptavidin to find the concentrations that provide the best signal-to-background ratio.[18]
-
Step 2: Assay Miniaturization and Automation
-
Rationale: HTRF assays are highly amenable to miniaturization into 384- and 1536-well plate formats, which reduces reagent consumption and increases throughput.[9][12]
-
Procedure:
-
Transition the optimized assay conditions to a lower volume format (e.g., from 96-well to 384-well plates).
-
Validate the assay performance in the miniaturized format by confirming a similar assay window and Z'-factor (a statistical measure of assay quality). A Z' factor ≥ 0.5 is considered excellent for HTS.[19][20]
-
Step 3: Pyrazolo[3,4-b]pyridine Compound Screening and IC₅₀ Determination
-
Rationale: This is the core application of the assay – to determine the potency of the test compounds.
-
Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in an appropriate solvent (e.g., DMSO).
-
Add the compounds to the assay plate.
-
Initiate the kinase reaction by adding the enzyme or ATP.
-
Incubate the reaction for a predetermined time (optimized during assay development).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).[17]
-
Visualizing the HTRF Kinase Assay Workflow
Caption: A streamlined workflow for an HTRF kinase inhibitor assay.
Pillar III: Data Interpretation and Troubleshooting
A critical aspect of any assay is the ability to correctly interpret the data and troubleshoot potential issues.
Data Analysis and Normalization
The raw data from an HTRF reader consists of fluorescence intensity measurements at two wavelengths. The HTRF ratio is calculated as follows:
HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
For inhibition assays, the results are often normalized to the controls:
% Inhibition = 100 * (1 - (Sample Ratio - Min Signal) / (Max Signal - Min Signal))
Where:
-
Max Signal: Uninhibited reaction (e.g., DMSO control).
-
Min Signal: Fully inhibited reaction (e.g., a known potent inhibitor or no enzyme control).
Common Challenges and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Assay Window | - Suboptimal reagent concentrations.- Inactive enzyme or substrate.- Incorrect buffer conditions. | - Re-optimize enzyme, substrate, and ATP concentrations.- Verify the activity of all reagents.- Test different buffer components (pH, ionic strength). |
| High Well-to-Well Variability | - Inaccurate liquid handling.- Incomplete mixing of reagents.- Edge effects on the assay plate. | - Calibrate and validate automated liquid handlers.- Ensure thorough mixing after each reagent addition.- Avoid using the outer wells of the plate or use a plate sealer. |
| Compound Interference | - The pyrazolo[3,4-b]pyridine compound is fluorescent at the HTRF wavelengths.- The compound quenches the fluorescence signal. | - Run a control plate with the compound and detection reagents but without the enzyme to assess background fluorescence.- The ratiometric nature of HTRF often mitigates some quenching effects. |
Conclusion: A Synergy for Advancing Kinase Inhibitor Discovery
The combination of the pyrazolo[3,4-b]pyridine scaffold's therapeutic potential and the HTRF assay's robustness and efficiency creates a powerful synergy for modern drug discovery.[4][8][11] This technical guide has outlined the core principles of HTRF technology, provided a detailed framework for assay development and execution, and offered insights into data interpretation and troubleshooting. By leveraging this powerful assay platform, researchers can effectively screen and characterize novel pyrazolo[3,4-b]pyridine-based kinase inhibitors, accelerating the journey from hit identification to the development of new medicines.
References
- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicmediasolution.com [publicmediasolution.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications | Semantic Scholar [semanticscholar.org]
- 11. Why Advanced HTRF Technology Is Key to Modern Lab Research - Your Health Magazine [yourhealthmagazine.net]
- 12. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications [benthamopenarchives.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 15. revvity.com [revvity.com]
- 16. What are HTRF/FRET screens and what are its applications? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. digital.wpi.edu [digital.wpi.edu]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Optimization of an HTRF Assay for the Detection of Soluble Mutant Huntingtin in Human Buffy Coats: A Potential Biomarker in Blood for Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Abstract
The 1H-pyrazolo[3,4-b]pyridine nucleus represents a "privileged scaffold" in modern medicinal chemistry, renowned for its capacity to form the core of potent and selective modulators of key biological targets. As a purine isostere, its derivatives have demonstrated remarkable success, particularly as ATP-competitive kinase inhibitors.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets for a specific derivative, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. We will dissect the rationale for prioritizing the protein kinase family as the primary target class, propose a strategic screening and validation workflow, and provide detailed experimental protocols for researchers in drug discovery and development. Our approach is grounded in the extensive body of literature that validates the pyrazolopyridine core as a premier hinge-binding motif for kinases implicated in oncology, immunology, and inflammatory diseases.
Introduction: The Pyrazolopyridine Scaffold as a Foundation for Kinase Inhibition
The pyrazolopyridine heterocyclic system is structurally analogous to purine, the core of adenosine triphosphate (ATP). This fundamental similarity allows pyrazolopyridine derivatives to effectively dock into the ATP-binding pocket of protein kinases, a family of over 500 enzymes that regulate virtually all cellular processes.[1] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive drug targets.[1]
The success of this scaffold is exemplified by several clinically approved or late-stage kinase inhibitors, including:
The 1H-pyrazolo[3,4-b]pyridine isomer, the basis for our subject compound, is the most prevalent subtype found in kinase inhibitor prototypes.[1] Its structure is exceptionally well-suited for forming critical hydrogen bond interactions with the "hinge region" of the kinase active site, which connects the N- and C-terminal lobes and anchors the ATP molecule.[1][4] This bioisosteric mimicry is the cornerstone of its inhibitory mechanism. The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6]
Given this extensive validation, the most logical and promising therapeutic application for this compound is as a kinase inhibitor. This guide will focus on a systematic approach to identify its specific kinase targets.
High-Priority Potential Kinase Targets
Based on extensive precedent from structurally related pyrazolopyridine derivatives, we have identified a primary set of high-priority kinase families to investigate for inhibitory activity by this compound.
Table 1: Prioritized Kinase Targets and Rationale
| Kinase Family/Target | Rationale & Associated Diseases | Key References |
| Cyclin-Dependent Kinases (CDKs) | CDKs (e.g., CDK1, CDK2, CDK4/6) are master regulators of the cell cycle. Their inhibition is a clinically validated strategy in various cancers, including breast cancer. Pyrazolo[3,4-b]pyridines have been successfully developed as potent CDK inhibitors.[7][8] | [7],[9],[8] |
| Tropomyosin Receptor Kinases (TRKs) | The TRK family (TRKA, TRKB, TRKC) are drivers of certain cancers arising from NTRK gene fusions. Pan-TRK inhibitors with a pyrazolo[3,4-b]pyridine core have shown significant clinical efficacy.[5][10] | [5],[10] |
| Bruton's Tyrosine Kinase (BTK) | A crucial component of the B-cell receptor signaling pathway, BTK is a key target in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. The approved drug Ibrutinib features a related pyrazolopyrimidine core.[4][11] | [4],[11] |
| c-Met (HGF Receptor) | The c-Met tyrosine kinase plays a critical role in tumor cell proliferation, survival, and metastasis. Overexpression is common in various solid tumors. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent, nanomolar inhibition of c-Met.[9] | [9] |
| Anaplastic Lymphoma Kinase (ALK) | ALK is a receptor tyrosine kinase whose genetic alterations drive several cancers, including non-small cell lung cancer (NSCLC). Pyrazolopyridines have been designed to overcome resistance to first-generation ALK inhibitors.[12] | [12] |
| TANK-Binding Kinase 1 (TBK1) | TBK1 is a non-canonical IKK family member involved in innate immunity and oncogenic signaling pathways. Potent (sub-nanomolar) TBK1 inhibitors have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[13][14] | [13],[14] |
Experimental Workflow for Target Identification and Validation
A tiered approach is recommended to efficiently identify and validate the kinase targets of this compound. This workflow progresses from broad, high-throughput screening to specific, mechanistic validation in cellular and potentially in vivo models.
Caption: Tiered workflow for kinase target identification.
Tier 1: High-Throughput Primary Screening
The initial step is to perform a broad screen against a large panel of recombinant human kinases. Commercial services (e.g., Eurofins DiscoverX, Reaction Biology) offer panels covering the majority of the human kinome.
Protocol 1: Broad Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: Submit the compound for screening at a single, relatively high concentration, typically 1 µM or 10 µM, to maximize the chances of identifying potential interactions.
-
Assay Principle: The vendor will perform binding or activity assays. A common format is an ATP-competitive binding assay that measures the displacement of a tagged ligand from the kinase active site.
-
Data Analysis: The primary output is the percent inhibition (%Inh) for each kinase at the tested concentration.
-
Hit Identification: Establish a threshold for "hits." A common starting point is ≥50% inhibition. Kinases exceeding this threshold are carried forward for confirmation.
Tier 2: IC50 Determination for Hit Confirmation
For each kinase identified as a "hit" in the primary screen, the next step is to determine the precise potency of inhibition by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Protocol 2: In Vitro Enzymatic IC50 Assay (Example: TRKA)
-
Reagents: Obtain recombinant human TRKA enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ³³P-γ-ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound in an appropriate buffer containing a fixed percentage of DMSO (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the diluted test compound or vehicle (DMSO) control.
-
Initiate the reaction by adding the ATP solution (containing ³³P-γ-ATP).
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Reaction Quench & Readout: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filtermat, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.
Tier 3: Characterization of Cellular Activity
Demonstrating that the compound can inhibit its target in a complex cellular environment is a critical validation step.
Protocol 3: Western Blot for Downstream Target Modulation (Example: BTK in B-cells)
-
Cell Culture: Culture a relevant cell line, such as a human B-cell lymphoma line (e.g., TMD8), which has constitutively active BTK signaling.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a set time (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe with a primary antibody against the phosphorylated form of a direct BTK substrate (e.g., Phospho-BTK Tyr223 or Phospho-PLCy2 Tyr759).
-
Probe a separate blot or strip and re-probe the same blot with antibodies for total BTK and a loading control (e.g., GAPDH or β-Actin).
-
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the phosphorylated substrate, with no change in the total protein levels, confirms cellular target inhibition.
Caption: Inhibition of the B-Cell Receptor (BCR) pathway.
Conclusion and Future Directions
The this compound molecule stands on the shoulders of a giant in medicinal chemistry—the pyrazolopyridine scaffold. The overwhelming evidence points toward its potential as a kinase inhibitor. The structured, tiered workflow presented in this guide provides a robust and efficient pathway for drug discovery professionals to precisely identify its therapeutic targets. By starting with a broad kinome screen and systematically progressing through enzymatic and cellular validation, researchers can rapidly determine if this compound holds promise as a lead for developing novel therapeutics, particularly in the realm of oncology. Successful identification of a potent and selective target would pave the way for lead optimization, in vivo efficacy studies, and ultimately, potential clinical development.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a pivotal heterocyclic building block in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a core structure in numerous compounds with significant pharmacological activities, including roles as kinase inhibitors and anticancer agents.[1][2] This protocol details a reliable and efficient method for its preparation via the cyclocondensation of 2-amino-3-cyano-4,6-dimethylpyridine with hydrazine hydrate. We offer an in-depth, step-by-step procedure, an explanation of the underlying chemical principles, safety protocols, and methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a class of nitrogen-containing heterocycles of immense interest to the pharmaceutical industry.[3] These compounds are recognized as "purine analogs," allowing them to interact with a wide range of biological targets.[4] The specific derivative, this compound, serves as a versatile precursor for the synthesis of more complex molecules, leveraging its reactive primary amine for further functionalization.[5]
The synthetic strategy detailed herein is a classic and robust cyclocondensation reaction.[6][7] This approach is favored for its high atom economy and the directness with which it constructs the fused bicyclic system. The reaction proceeds by nucleophilic attack of hydrazine on the electrophilic carbon of the nitrile group in 2-amino-3-cyano-4,6-dimethylpyridine. This is followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazolo[3,4-b]pyridine ring system. The greater thermodynamic stability of the 1H-tautomer makes it the predominant product.[1]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment
Reagents:
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity |
| 2-Amino-3-cyano-4,6-dimethylpyridine | 72276-79-4 | 147.18 | ≥97% |
| Hydrazine hydrate (80% solution) | 7803-57-8 | 50.06 (as N₂H₄·H₂O) | 80% in H₂O |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous or 95% |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula and weighing balance
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Fume hood
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-3-cyano-4,6-dimethylpyridine (10.0 g, 67.9 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is fully dissolved or a fine suspension is formed.
-
Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (80% solution, 12.0 mL, approx. 192 mmol) to the flask. Caution: Hydrazine is toxic and corrosive; perform this step in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the disappearance of the starting material.
-
Product Precipitation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water while stirring. A pale yellow or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (2 x 50 mL) to remove any residual hydrazine and other water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass or drying dish. Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 85-95%.
Purification
The crude product is often of high purity. If further purification is required, recrystallization from ethanol or an ethanol/water mixture is recommended.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: The spectrum should show characteristic signals for the two methyl groups on the pyridine ring, a signal for the aromatic proton on the pyridine ring, and broad signals for the amine (NH₂) and pyrazole (NH) protons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₁₁N₄⁺, m/z = 163.10).
Workflow and Data Summary
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reagent Summary Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-3-cyano-4,6-dimethylpyridine | 147.18 | 10.0 g | 67.9 | 1.0 |
| Hydrazine hydrate (80%) | 50.06 | 12.0 mL | ~192 | ~2.8 |
Scientific Rationale and Insights
-
Choice of Precursor: 2-amino-3-cyano-4,6-dimethylpyridine is an ideal starting material. The ortho positioning of the amine (-NH₂) and nitrile (-CN) groups is crucial, as it facilitates the intramolecular cyclization step required to form the five-membered pyrazole ring.
-
Role of Hydrazine: Hydrazine (N₂H₄) acts as a binucleophile, providing the two adjacent nitrogen atoms that form the backbone of the pyrazole ring. An excess is used to ensure the complete conversion of the starting material.
-
Solvent and Temperature: Ethanol is an effective solvent as it readily dissolves the organic precursor and is compatible with the reflux temperature needed to drive the reaction forward. Heating under reflux provides the necessary activation energy for the cyclocondensation to occur at an efficient rate without loss of solvent.[8]
-
Work-up Strategy: The product has low solubility in cold water, whereas the excess hydrazine hydrate and the ethanol solvent are completely miscible with water. Therefore, pouring the reaction mixture into ice water provides an efficient method for both precipitating the desired product and separating it from unreacted starting materials and byproducts.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.
-
Fume Hood: All steps involving hydrazine hydrate must be performed in a certified chemical fume hood. Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and contact with skin.
-
Handling: Avoid contact with all chemicals. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing Kinase Inhibition using 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Abstract
Protein kinases are fundamental regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, known to form the core of numerous kinase inhibitors.[3][4][5][6] This document provides detailed application notes and protocols for utilizing 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a model compound in a variety of common in vitro kinase activity assays. We present methodologies for luminescence, fluorescence polarization, and radiometric detection, enabling researchers to characterize the inhibitory potential of this compound and establish robust screening workflows.
Introduction to Kinase Inhibition Assays
Kinases catalyze the transfer of a phosphate group from ATP to a specific substrate (protein, peptide, lipid, or sugar).[2][7] An in vitro kinase assay quantifies this reaction to determine the rate of substrate phosphorylation. When introducing an inhibitor like this compound, the assay measures the reduction in kinase activity. The primary goal is to determine the inhibitor concentration that reduces enzyme activity by 50%, known as the half-maximal inhibitory concentration (IC50), a key parameter for assessing compound potency.
The general workflow for determining the IC50 of a test compound is a multi-step process that involves careful preparation, reaction, and detection stages.
Figure 1: General workflow for determining the IC50 value of a kinase inhibitor.
Compound Profile: this compound
This compound serves as an excellent model for developing and validating kinase assay protocols due to its pyrazolopyridine core, a scaffold known for its interaction with the ATP-binding site of various kinases.[3][4][6]
| Property | Value | Source |
| IUPAC Name | 4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | [8][9] |
| CAS Number | 41601-44-9 | [9][10] |
| Molecular Formula | C₈H₁₀N₄ | [8][9][11] |
| Molecular Weight | 162.19 g/mol | [8][11] |
| Physical Form | Solid | |
| Melting Point | 242-244 °C | [9] |
| Purity | ≥95% recommended for assays | [12] |
Stock Solution Preparation: For assay use, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store this stock at -20°C. Subsequent dilutions should be made in DMSO to create a serial dilution curve. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent-induced effects on kinase activity.[13]
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This method is a universal kinase assay that quantifies the amount of ADP produced during the kinase reaction.[14][15][16] The luminescent signal is directly proportional to kinase activity, making it a highly sensitive and robust platform for inhibitor screening.[7][14]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps after the kinase reaction is complete.[17] First, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[17]
Figure 2: Principle of the two-step ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Kinase: Target kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Test Compound: this compound.
-
Kinase Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp.) : Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[15][16]
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Plate Reader: Luminometer capability.
Step-by-Step Protocol
-
Compound Plating: Prepare an 11-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. In a 384-well plate, add 1 µL of each dilution. For controls, add 1 µL of DMSO alone ("no inhibitor" or 100% activity control) and 1 µL of a known potent inhibitor like Staurosporine ("positive inhibitor" or 0% activity control).
-
Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 10 µL of the kinase solution to each well containing the compound or DMSO.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a solution containing the substrate and ATP in assay buffer. The optimal ATP concentration should be at or near its Km value for the specific kinase. Add 10 µL of this substrate/ATP mix to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase activity and should be determined empirically to ensure the reaction is within the linear range.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[1]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced.[1]
Data Analysis
-
Calculate Percent Inhibition:
-
Average the signal from the "no inhibitor" (DMSO) wells (Max Signal).
-
Average the signal from the "positive inhibitor" wells (Min Signal).
-
For each test compound concentration, calculate % inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay
FP assays are homogenous assays ideal for high-throughput screening.[18][19] They are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization, while a larger molecular complex tumbles slower, resulting in high polarization.[18]
Principle of the Competitive FP Assay
In this competitive immunoassay, the kinase phosphorylates an unlabeled peptide substrate.[20] A specific antibody that recognizes the phosphorylated peptide is then added, along with a fluorescently labeled version of the same phosphopeptide (the tracer). The phosphorylated substrate produced by the kinase competes with the tracer for binding to the antibody. High kinase activity leads to more phosphorylated substrate, which displaces the tracer from the antibody, causing the tracer to tumble freely and resulting in a low FP signal. Conversely, when kinase activity is inhibited, less substrate is phosphorylated, more tracer binds to the antibody, and the FP signal remains high.[18][20]
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | 41601-44-9 [chemicalbook.com]
- 11. This compound|lookchem [lookchem.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. promega.com [promega.com]
- 18. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. labcluster.com [labcluster.com]
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Functionalized Pyrazolo[3,4-b]pyridine Derivatives
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and their Synthesis
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, as a bioisostere of purine, allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including roles as kinase inhibitors (e.g., for glycogen synthase kinase-3) and agents for treating neurodegenerative diseases.[1][2][4] The ability to precisely functionalize this core at various positions is paramount for generating compound libraries and optimizing structure-activity relationships (SAR) in drug development programs.
Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable strategy for the late-stage functionalization of complex heteroaromatics like pyrazolo[3,4-b]pyridines.[1][7] This guide provides a detailed examination of the Suzuki coupling mechanism, a field-proven experimental protocol, and a discussion of key optimization parameters to empower researchers in their synthesis campaigns.
The Mechanism: A Look Inside the Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (in our case, a halogenated pyrazolo[3,4-b]pyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) intermediate.[9]
-
Transmetalation: This is often the rate-determining step and requires the activation of the organoboron species (e.g., a boronic acid) by a base.[12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[9][12]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Arylation of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol provides a representative procedure for the Suzuki coupling of a halogenated pyrazolo[3,4-b]pyridine with an arylboronic acid. The choice of a 3-iodo substrate is strategic, as the C-I bond is generally more reactive towards oxidative addition than corresponding C-Br or C-Cl bonds.
Materials & Reagents:
-
Substrate: 3-Iodo-1H-pyrazolo[3,4-b]pyridine (or a suitable N-protected analogue)
-
Coupling Partner: Arylboronic acid (1.2 equivalents)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: K₂CO₃ (Potassium Carbonate) (2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), TLC plates, rotary evaporator, column chromatography setup (silica gel).
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv.) to the flask. The use of a pre-weighed catalyst in a glovebox is recommended for accuracy and to minimize air exposure.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting halide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Figure 2: Experimental workflow for the Suzuki coupling of a pyrazolo[3,4-b]pyridine.
Optimization and Troubleshooting: A Scientist's Perspective
While the protocol above provides a robust starting point, optimization is often necessary depending on the specific substrates. The interplay between catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
-
Catalyst and Ligand Selection:
-
Palladium Source: While Pd(PPh₃)₄ is convenient as a pre-formed Pd(0) source, other precursors like Pd(OAc)₂ or Pd₂(dba)₃ are also highly effective but require an external phosphine ligand to form the active catalyst in situ.[1][12]
-
Ligands: For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[9] In some cases, ligand-free conditions using catalysts like Pd/C have been reported, offering advantages in terms of cost and ease of product purification.[13]
-
-
The Critical Role of the Base:
-
The choice of base is not trivial. Inorganic bases like K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used.[1][14] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility in organic solvents. Phosphate bases like K₃PO₄ are also excellent choices, particularly for reactions sensitive to stronger bases.[7][14] The base's primary role is to form the reactive boronate "ate" complex, but it also neutralizes the acid generated during the cycle.
-
-
Solvent System and Temperature:
-
A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and water is standard. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[1] For substrates susceptible to hydrolysis or protodeboronation, strictly anhydrous conditions may be necessary, sometimes employing additives like trimethyl borate to facilitate the reaction.[15]
-
Reaction temperature is typically elevated (80-110 °C) to ensure a reasonable reaction rate. Microwave irradiation can dramatically reduce reaction times from hours to minutes.
-
-
Common Issues and Solutions:
-
Low Yield: This can be due to catalyst deactivation, poor substrate reactivity, or steric hindrance. Consider screening different palladium/ligand combinations, a stronger base (e.g., Cs₂CO₃), or a higher reaction temperature.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, especially with electron-rich or heteroaryl boronic acids under basic conditions.[16] Using a less aqueous solvent system, a milder base, or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this problem.[15][16]
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by ensuring the reaction is truly anaerobic and by using the correct stoichiometry of reactants.
-
Data Summary: Representative Suzuki Coupling Conditions
The following table summarizes various conditions reported in the literature for the Suzuki-Miyaura coupling of pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of the method.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-3-iodo-1-PMB-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane / H₂O (3:1) | 60 | 92 | [1] |
| 3-phenyl-6-chloro-1-PMB-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (5) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (3:1) | 100 | 91 | [1] |
| 5-bromo-1-PMB-3-iodo-pyrazolo[3,4-b]pyridine | 3-Ethoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ (N/A) | - | Na₂CO₃ (N/A) | Dioxane / H₂O | 80 | N/A | [17] |
| 4-iodo-1H-pyrazolo[3,4-b]pyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ (N/A) | - | Na₂CO₃ (N/A) | DMF / H₂O (10:1) | 100 | 85 | [18] |
PMB = para-Methoxybenzyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; N/A = Not available in abstract.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing an exceptionally reliable and adaptable platform for the functionalization of the medicinally vital pyrazolo[3,4-b]pyridine scaffold. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize diverse libraries of substituted derivatives. A thorough understanding of the underlying mechanism and potential side reactions, as outlined in these notes, is key to troubleshooting and successfully applying this powerful reaction in the pursuit of novel therapeutic agents.
References
- 1. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ajabs.org [ajabs.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
A Senior Application Scientist's Guide
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic purposes.[1][2] This document provides detailed application notes and protocols for utilizing 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , a representative compound from this class, in a variety of cell-based assays. We will explore methodologies to assess its cellular potency, target engagement, and effects on downstream signaling pathways. These protocols are designed for researchers in drug discovery and chemical biology, providing a framework for characterizing the cellular activity of potential kinase inhibitors.
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This has made them one of the most important classes of drug targets.[5] The 1H-pyrazolo[3,4-b]pyridine core is a versatile and highly effective scaffold for designing ATP-competitive kinase inhibitors.[2][6] Its structure mimics the purine ring of ATP, allowing it to bind to the kinase active site. Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Tropomyosin Receptor Kinases (TRKs).[6][7][8]
This guide focuses on This compound (herein referred to as Compound Y) as an exemplar molecule to establish robust cell-based assay protocols. While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are indispensable for validating that a compound can enter a cell, engage its target in a complex physiological environment, and elicit a desired biological response.[5][9]
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
The primary mechanism by which pyrazolo[3,4-b]pyridine derivatives exert their effect is through competitive inhibition at the ATP-binding site of protein kinases.[6] The kinase transfers the gamma-phosphate from ATP to a substrate protein. Compound Y, due to its structural similarity to adenine, is hypothesized to occupy the ATP pocket, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the signaling cascades that rely on the target kinase, leading to measurable cellular consequences such as decreased proliferation or apoptosis.
Protocol 1: Cellular Potency Assessment via Proliferation/Viability Assay
Rationale: A primary phenotypic outcome of inhibiting kinases involved in cell cycle progression or survival signaling (e.g., CDKs, Src) is the reduction of cell proliferation and viability.[3][10] This protocol uses a luminescence-based assay to measure cellular ATP levels, which is a robust indicator of metabolically active, viable cells. A dose-dependent decrease in ATP levels upon treatment with Compound Y indicates its cytotoxic or cytostatic potency, from which an IC50 (half-maximal inhibitory concentration) value can be derived.
Workflow Overview:
Materials:
-
Selected cancer cell line (e.g., HeLa, U2OS, or a line where a target kinase is known to be overactive).
-
Complete growth medium.
-
Compound Y.
-
DMSO (cell culture grade).
-
96-well white, clear-bottom tissue culture plates.
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader with luminescence detection capability.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete growth medium. The final DMSO concentration in the assay should be kept constant and low (≤0.5%) across all wells.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 90 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 10 µL of the serially diluted Compound Y (or DMSO vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Assay Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the ATP detection reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability) and a "no cell" background control (0% viability).
-
Plot the normalized percent viability against the log concentration of Compound Y.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Data Summary Table:
| Concentration (µM) | Luminescence (RLU) | % Viability |
| 10 | 1,500 | 5% |
| 3.33 | 4,500 | 15% |
| 1.11 | 15,000 | 50% |
| 0.37 | 25,500 | 85% |
| 0.12 | 28,500 | 95% |
| 0 (DMSO) | 30,000 | 100% |
| Calculated IC50 | ~1.1 µM |
Table 1: Example data for determining the IC50 of Compound Y. RLU = Relative Light Units.
Protocol 2: Target Engagement Analysis via Western Blot
Rationale: To confirm that the observed phenotypic effect (decreased viability) is due to the inhibition of a specific kinase pathway, it is essential to measure the phosphorylation status of a known downstream substrate of the target kinase.[7] A decrease in the level of the phosphorylated substrate in response to Compound Y treatment provides strong evidence of on-target activity within the cell. For this example, we will hypothesize that Compound Y inhibits Src kinase and measure the phosphorylation of a downstream target.
Signaling Pathway Example:
Materials:
-
Cell line with active Src signaling (e.g., breast or colon cancer lines).[3]
-
6-well tissue culture plates.
-
Compound Y and DMSO.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
Chemiluminescence imaging system.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of Compound Y (e.g., 0.1x, 1x, 10x the IC50 value) for a short duration (e.g., 2-6 hours) to observe direct signaling effects rather than downstream secondary effects. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and re-probed for total FAK and a loading control like GAPDH.
Interpretation: A dose-dependent decrease in the phospho-FAK signal, with no significant change in the total FAK or GAPDH signals, indicates successful target engagement and inhibition of the Src kinase pathway by Compound Y.
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial cellular characterization of This compound and other novel compounds based on the pyrazolo[3,4-b]pyridine scaffold. By systematically assessing cellular potency and on-target pathway modulation, researchers can efficiently validate hit compounds and make informed decisions for advancing promising kinase inhibitors through the drug discovery pipeline. Further characterization could involve broader kinase selectivity profiling, advanced target engagement assays (e.g., NanoBRET™), and assessment in 3D cell models to better recapitulate in vivo conditions.[5][11]
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inits.at [inits.at]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes & Protocols: A Guide to In Vivo Efficacy Studies of Pyrazolo[3,4-b]pyridine Anticancer Agents
Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous potent kinase inhibitors under investigation for cancer therapy. These compounds have demonstrated significant promise in preclinical in vitro settings by targeting critical cell signaling pathways involved in proliferation and survival, such as those mediated by Cyclin-Dependent Kinases (CDKs), Src family kinases, and Topoisomerase II.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing robust in vivo efficacy studies for this promising class of compounds. We will delve into the causality behind experimental design, provide detailed, field-proven protocols for xenograft models, and offer insights into data interpretation to validate therapeutic potential in a whole-animal system.
Section 1: Preclinical Strategy: From In Vitro Hit to In Vivo Candidate
The transition from a successful in vitro screen to an in vivo efficacy study is a critical step in the drug discovery pipeline. An in vitro IC50 value, while essential, does not guarantee success in a complex biological system. The primary objective of the in vivo study is to determine if the compound can inhibit tumor growth at a well-tolerated dose, providing the first proof-of-concept for its therapeutic potential.
The Causality of In Vivo Translation: A compound's efficacy in a living system is dependent not only on its direct interaction with the target protein but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for off-target toxicities. A thoughtfully designed in vivo study accounts for these variables to generate clean, interpretable data. The workflow below outlines the logical progression from initial discovery to the conclusion of an efficacy study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a TRK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Targeting TRK Signaling
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases—comprising TRKA, TRKB, and TRKC—that are pivotal in the development and function of the nervous system.[1][2][3] These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are activated by neurotrophins, leading to downstream signaling cascades that regulate cell survival, differentiation, and proliferation.[3][4] The primary signaling pathways activated by TRK receptors include the RAS/MAPK, PI3K/AKT, and PLCγ/PKC pathways.[1][3][5]
In the context of oncology, chromosomal rearrangements resulting in NTRK gene fusions are now recognized as key oncogenic drivers in a diverse range of adult and pediatric solid tumors.[2][6] These fusions lead to the expression of constitutively active TRK fusion proteins, which drive tumor growth and survival.[6] This has established the TRK signaling pathway as a prime target for cancer therapy, leading to the development of highly specific TRK inhibitors.[7][8][9]
The pyrazolo[3,4-b]pyridine scaffold has emerged as a promising chemical starting point for the development of novel TRK inhibitors.[10][11][12][13] This document provides detailed application notes and protocols for the investigation of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives as inhibitors of the TRK signaling pathway.
The TRK Signaling Cascade: A Visual Overview
The binding of a neurotrophin to its cognate TRK receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling.
Caption: The TRK signaling pathway, initiated by neurotrophin binding and leading to cell proliferation and survival.
Characterization of Pyrazolo[3,4-b]pyridine Derivatives as TRK Inhibitors
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors. For instance, a series of these compounds were synthesized and evaluated for their inhibitory activity against TRKA.[10][13]
| Compound ID | TRKA IC50 (nM) | KM-12 Cell Proliferation IC50 (µM) |
| C03 | 56 | 0.304 |
| Larotrectinib (Control) | 3.0 | Not Reported in this study |
Data synthesized from a study on pyrazolo[3,4-b]pyridine derivatives.[10][11][13]
Compound C03 , a derivative of the pyrazolo[3,4-b]pyridine scaffold, demonstrated notable potency against TRKA and inhibited the proliferation of the KM-12 cancer cell line, which is known to harbor a TPM3-NTRK1 gene fusion.[10][13] This underscores the therapeutic potential of this class of compounds.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of this compound and its more complex derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of the compound on the kinase activity of purified TRK enzymes.
Caption: Workflow for an in vitro biochemical kinase assay to determine IC50 values.
Materials:
-
Recombinant human TRKA, TRKB, or TRKC kinase
-
Kinase buffer
-
ATP
-
Suitable kinase substrate (e.g., a generic tyrosine kinase substrate)
-
This compound
-
DMSO
-
Detection reagents (e.g., for HTRF or radioactivity)
-
Microplates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a microplate, add the diluted compound to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Kinase Addition: Add the TRK kinase to each well, except the no-enzyme control.
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of ATP and the substrate to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.[14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC50 value.[14]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cells harboring NTRK fusions.
Materials:
-
NTRK fusion-positive cancer cell line (e.g., KM-12)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Protocol 3: Western Blotting for Downstream Signaling
This method is used to confirm that the compound inhibits the TRK signaling pathway within the cell.
Materials:
-
NTRK fusion-positive cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of the compound for a specified time (e.g., 2-4 hours).[6][15]
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total TRK, AKT, and ERK. Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein for TRK, AKT, and ERK indicates pathway inhibition.[15]
Protocol 4: In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compound in a living organism.
Caption: Workflow for an in vivo xenograft model to assess anti-tumor efficacy.
Materials:
-
Immunocompromised mice (e.g., nu/nu or SCID)
-
NTRK fusion-positive cancer cell line
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.[16]
-
Tumor Growth: Monitor tumor growth until they reach an average volume of 100-200 mm³.[16]
-
Treatment: Randomize mice into treatment and control groups. Administer the compound or vehicle daily (e.g., via oral gavage).[15][16]
-
Monitoring: Measure tumor volume and body weight regularly.[16]
-
Endpoint: At the study endpoint, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).[16]
Conclusion and Future Directions
This compound represents a key scaffold for the development of novel TRK inhibitors. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound and its derivatives. Further investigation into the selectivity, pharmacokinetic properties, and efficacy against acquired resistance mutations will be crucial in advancing these promising compounds towards clinical application.
References
- 1. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]
- 2. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropomyosin-Receptor-Kinases Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Basket trial of TRK inhibitors demonstrates efficacy in TRK fusion-positive cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Evaluating 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a TBK1 Inhibitor: Protocols and Application Notes
An Application Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that serves as a central node in innate immunity, oncogenesis, and autophagy.[1][2] Its dysregulation is implicated in various autoimmune diseases and cancers, making it a high-priority target for therapeutic intervention.[3] The 1H-pyrazolo[3,4-b]pyridine scaffold has recently emerged as a source of highly potent and selective TBK1 inhibitors.[4][5] This guide provides a comprehensive framework for the biochemical and cellular characterization of novel compounds from this class, using 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a representative example. We present detailed, field-tested protocols for determining enzymatic potency, validating on-target cellular activity, and assessing functional consequences of TBK1 inhibition.
The TBK1 Signaling Axis: A Central Regulator of Immunity and Cell Fate
TBK1 is a non-canonical IκB kinase (IKK) essential for integrating signals from various pattern recognition receptors (PRRs).[6][7] Its activation is a pivotal event in the cellular response to pathogens and other danger signals.
Mechanism of Activation: Upon detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS), the resulting second messenger cGAMP directly binds and activates the adaptor protein STING (Stimulator of Interferon Genes).[8][9] Activated STING translocates from the endoplasmic reticulum and recruits TBK1, leading to TBK1's autophosphorylation on Ser172 and subsequent activation.[10] Similarly, activation of Toll-like receptors (TLRs) by viral components can also trigger TBK1 activation.[7]
Downstream Consequences: Once active, TBK1 phosphorylates key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylation of IRF3 on C-terminal serine residues, such as Ser396 and Ser386, induces its dimerization, nuclear translocation, and binding to IFN-stimulated response elements (ISREs) in the promoters of target genes.[11][12][13] This drives the expression of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines, establishing an antiviral state.[14] Beyond its role in immunity, TBK1 influences cell proliferation, survival, and autophagy through pathways involving AKT and mTOR, making it a compelling target in oncology.[15][16]
The following diagram illustrates the canonical TBK1 signaling pathway and the strategic point of intervention for inhibitors like this compound.
References
- 1. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How AI drug discovery is identifying TBK1 inhibitors | CAS [cas.org]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phospho-IRF-3 (Ser396) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 15. pnas.org [pnas.org]
- 16. The innate immune kinase TBK1 directly increases mTORC2 activity and downstream signaling to Akt - PMC [pmc.ncbi.nlm.nih.gov]
"computational modeling of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine binding"
Application Notes & Protocols
Topic: Computational Modeling of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Binding to Protein Kinase Targets
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, notably as potent protein kinase inhibitors.[1][2][3] This application note provides a comprehensive, in-depth guide to the computational modeling of the binding of a representative member of this class, this compound, to a therapeutically relevant protein kinase. We eschew a rigid template to deliver a narrative-driven protocol that emphasizes the causal logic behind each methodological choice. The workflow is designed as a self-validating system, progressing from initial static predictions with molecular docking to a dynamic, solvated analysis via molecular dynamics (MD) simulations, and culminating in a quantitative estimation of binding affinity using MM/PBSA calculations. This guide is intended to equip researchers with both the theoretical understanding and the practical steps required to rigorously evaluate protein-ligand interactions in silico, thereby accelerating structure-based drug design efforts.
Introduction: Rationale and Target Selection
Computational modeling is an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to predict and analyze the interactions between a small molecule and its biological target.[4][5] This allows for the prioritization of candidates for synthesis and experimental testing. The molecule of interest, this compound, belongs to a chemical class that has been extensively investigated for its therapeutic potential.[6][7]
Why a Protein Kinase Target?
The pyrazolo[3,4-b]pyridine core is a bioisostere of adenine, the purine base of ATP.[4] This structural mimicry makes it an ideal scaffold for designing inhibitors that compete with ATP for the binding site of protein kinases. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][8] Numerous studies have validated that pyrazolopyrimidine and pyrazolopyridine derivatives are potent inhibitors of various kinases, including Cyclin-Dependent Kinase-2 (CDK2), TANK-binding kinase 1 (TBK1), and Topoisomerase IIα.[1][2][4][9]
For the purpose of this protocol, we will use Cyclin-Dependent Kinase 2 (CDK2) as our representative target. CDK2 is a well-characterized serine/threonine kinase crucial for cell cycle regulation, and its inhibition is a validated strategy in oncology.[4][10]
The Computational Workflow: An Overview
Our computational strategy is a multi-step process designed to increase the level of detail and accuracy at each stage. It begins with a fast, approximate method (docking) to generate a plausible binding hypothesis and proceeds to more computationally intensive methods (MD simulation and free energy calculations) to refine and validate this hypothesis.
Caption: Overall computational modeling workflow.
Protocol I: System Preparation
The quality of the input structures is paramount for the success of any modeling study. This phase involves preparing both the ligand and the protein receptor.
Ligand Preparation
The goal is to generate a low-energy, three-dimensional conformation of this compound with accurate atomic charges.
Methodology:
-
Obtain 2D Structure: Draw the molecule in a chemical editor like ChemDraw or obtain its structure from a database like PubChem. The CAS number is 41601-44-9.[11]
-
Convert to 3D: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Maestro, MOE) to convert the 2D sketch into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step relieves any steric strain from the initial 3D conversion.
-
Charge Calculation & Parameterization: This is a critical step. The electrostatic potential of the ligand governs its interactions.
-
Rationale: Standard force fields are well-parameterized for biomolecules like proteins but often lack parameters for novel small molecules.[12] Generating accurate parameters, especially charges, is essential.
-
Protocol:
-
Use a quantum mechanics-based charge calculation method (e.g., using Gaussian or GAMESS) to derive charges according to schemes like RESP or AM1-BCC.
-
Alternatively, for high-throughput workflows, servers like the CHARMM General Force Field (CGenFF) can be used to generate topology and parameter files for CHARMM-compatible MD engines like GROMACS.[13]
-
-
Protein Preparation
The objective is to clean a raw crystal structure from the Protein Data Bank (PDB) to make it suitable for simulation. We will use the PDB entry 1FIN for CDK2.
Methodology:
-
Download Structure: Obtain the PDB file for CDK2 (e.g., 1FIN) from the RCSB Protein Data Bank.
-
Clean the PDB:
-
Rationale: PDB files often contain non-essential components (water molecules, co-solvents, multiple protein chains) and may lack information (hydrogens, missing side chains or loops). These must be addressed to create a clean, complete model.
-
Protocol:
-
Remove all water molecules and other heteroatoms not relevant to the binding interaction (e.g., crystallization aids).
-
If multiple protein chains are present, retain only the one relevant for the study (e.g., Chain A).
-
Use software like Maestro's Protein Preparation Wizard or UCSF Chimera's Dock Prep tool to perform the following:
-
Add hydrogen atoms, as they are crucial for hydrogen bonding but typically not resolved in X-ray crystallography.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4).
-
Fill in any missing side chains or short loops using rotamer libraries.
-
-
-
-
Energy Minimization: Perform a restrained, brief energy minimization on the prepared protein structure. This relaxes any clashes introduced during the preparation steps (like adding hydrogens) without significantly altering the experimentally determined backbone conformation.
Protocol II: Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and assigns a score to estimate its binding affinity.[8][14]
Rationale: Docking serves as a powerful initial screening tool. It rapidly generates a physically plausible structural hypothesis for the protein-ligand complex, which can then be refined with more accurate, but computationally expensive, methods.[15]
Methodology (using AutoDock Vina):
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type information.
-
Define the Binding Site (Grid Box):
-
Identify the ATP binding site of CDK2. This can be done by observing the position of the co-crystallized ligand in the original PDB file or from literature knowledge.
-
Define a 3D grid box that encompasses this entire binding site. The size should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, improving efficiency.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.
-
Run Docking: Execute Vina from the command line: vina --config conf.txt --log log.txt
-
Analyze Results:
-
Vina will output a file containing the predicted binding poses, ranked by their docking scores (in kcal/mol).
-
Visually inspect the top-ranked poses in a molecular viewer. The best pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonds to the hinge region, hydrophobic interactions).
-
| Parameter | Description | Typical Value |
| Docking Score | Estimated binding affinity (kcal/mol). More negative is better. | -5 to -12 |
| RMSD from Crystal Pose | Root Mean Square Deviation from a known experimental pose (if available for validation). | < 2.0 Å |
Protocol III: Molecular Dynamics (MD) Simulation
MD simulation provides a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational changes in a simulated physiological environment.[12][16]
Rationale: A static docked pose does not account for protein flexibility or the presence of explicit solvent. MD simulation refines the initial pose by allowing both the ligand and protein to adjust their conformations, leading to a more realistic representation of the binding event.[17]
Methodology (using GROMACS):
-
System Building:
-
Combine Coordinates: Merge the coordinates of the best-docked pose of the ligand with the prepared protein structure into a single complex file.[16]
-
Choose a Force Field: Select a force field suitable for protein-ligand simulations (e.g., CHARMM36m or AMBER).[13]
-
Define Simulation Box: Place the complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box), ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.
-
Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This allows the box volume to fluctuate, ensuring the correct solvent density. Position restraints are often gradually released during this phase.
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Trajectory coordinates are saved at regular intervals (e.g., every 10 ps) for analysis.
Protocol IV: Binding Free Energy Calculation
After the MD simulation, we can estimate the binding free energy of the ligand using an end-point method like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[18][19]
Rationale: While computationally less demanding than alchemical methods, MM/PBSA and MM/GBSA provide a more accurate estimation of binding affinity than docking scores because they are based on an ensemble of structures from an MD simulation and incorporate solvation effects.[20][21]
Caption: Conceptual breakdown of the MM/PBSA calculation.
Methodology:
-
Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
ΔE_MM: The molecular mechanics energy in the gas phase (internal, van der Waals, and electrostatic energies).
-
ΔG_solv: The solvation free energy, which is split into a polar component (calculated via PB or GB models) and a non-polar component (typically estimated from the solvent-accessible surface area, SASA).
-
-
Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated as:
| Energy Component | Contribution to Binding |
| ΔE_vdW | Favorable (van der Waals interactions) |
| ΔE_elec | Favorable (electrostatic interactions) |
| ΔG_polar | Unfavorable (desolvation penalty) |
| ΔG_nonpolar | Favorable (hydrophobic effect) |
Conclusion
This application note has detailed a robust, multi-stage computational workflow to investigate the binding of this compound to a protein kinase target. By progressing from molecular docking to MD simulations and MM/PBSA calculations, researchers can build a comprehensive understanding of the potential binding mode, stability, and affinity of their compound. This in silico evidence is invaluable for guiding medicinal chemistry efforts, rationalizing structure-activity relationships, and designing next-generation inhibitors with improved potency and selectivity.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in 4,6‐dimethyl-3-amino-3H-pyrazolo[3,4-b] pyridine-based and their annulated systems | Semantic Scholar [semanticscholar.org]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors | CoLab [colab.ws]
- 11. jk-sci.com [jk-sci.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. youtube.com [youtube.com]
- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 15. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. Protein-Ligand Complex [mdtutorials.com]
- 18. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. peng-lab.org [peng-lab.org]
- 22. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"troubleshooting low yield in 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As a core structural motif in many biologically active molecules, optimizing the synthesis of this pyrazolo[3,4-b]pyridine is crucial.[1][2][3] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges and improve your reaction yields.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of the this compound core typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.[3] The regioselectivity of this reaction is a critical factor influencing the final yield of the desired product.
Below is a generalized workflow for the synthesis, highlighting critical control points that can impact the yield.
Caption: General workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<30%). What are the most likely causes?
A1: Low yields in pyrazolo[3,4-b]pyridine synthesis are a common issue and can stem from several factors.[4] The most critical aspects to investigate are:
-
Purity of Starting Materials: Impurities in your 5-aminopyrazole or 1,3-dicarbonyl compound can significantly interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, reaction time, or an inappropriate solvent can lead to incomplete reactions or the degradation of your product.
-
Work-up and Purification: Product loss during extraction and purification steps is a frequent cause of low isolated yields.
Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A2: The presence of multiple spots on your TLC plate suggests the formation of byproducts or the presence of unreacted starting materials. Common possibilities include:
-
Regioisomers: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[4]
-
Side-Reaction Products: Undesired reactions can lead to a variety of byproducts.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reagents.
Q3: How can I improve the regioselectivity of my reaction to favor the desired isomer?
A3: Controlling regioselectivity is key to maximizing the yield of the target compound.[5] Consider the following strategies:
-
Catalyst Choice: The selection of an appropriate catalyst can influence the regiochemical outcome.
-
Solvent Effects: The polarity of the solvent can play a crucial role in directing the cyclization.
-
Protecting Groups: In some cases, the use of protecting groups on the aminopyrazole can help direct the reaction towards the desired isomer.
III. Troubleshooting Guide for Low Yield
This section provides a structured approach to troubleshooting and optimizing your synthesis.
Issue 1: Incomplete Reaction or No Product Formation
| Possible Cause & Explanation | Troubleshooting Steps |
| Low Reactivity of Starting Materials | 1. Verify Purity: Confirm the purity of your 5-aminopyrazole and 1,3-dicarbonyl compound using techniques like NMR or melting point analysis. Consider recrystallizing or purifying starting materials if necessary.[4] 2. Increase Temperature: Some syntheses may require higher temperatures to proceed at an optimal rate. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion. |
| Inappropriate Solvent | 1. Solvent Screening: The choice of solvent is critical for reactant solubility and reaction kinetics.[4] If using a standard solvent like ethanol, consider screening other solvents such as acetic acid, DMF, or toluene.[6][7] 2. Ensure Anhydrous Conditions: Moisture can interfere with many organic reactions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Inactivity | 1. Catalyst Selection: If using a catalyst, ensure it is appropriate for this transformation. Literature often reports the use of acids like p-toluenesulfonic acid or Lewis acids.[2][7] 2. Catalyst Loading: Optimize the amount of catalyst used. Too little may result in a sluggish reaction, while too much can lead to side reactions. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause & Explanation | Troubleshooting Steps |
| Formation of Regioisomers | 1. Modify Reaction Conditions: As discussed in the FAQs, altering the solvent and catalyst can influence regioselectivity.[4] 2. Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer. 3. Separation of Isomers: If isomer formation is unavoidable, focus on efficient separation. Flash column chromatography with a carefully selected eluent system (e.g., a gradient of hexane and ethyl acetate) is the most common method.[4] |
| Side Reactions | 1. Lower Reaction Temperature: High temperatures can sometimes promote undesired side reactions. 2. Check pH: The pH of the reaction mixture can be critical. Ensure it is within the optimal range for your specific reaction. |
Issue 3: Product Loss During Work-up and Purification
| Possible Cause & Explanation | Troubleshooting Steps |
| Poor Extraction Efficiency | 1. Solvent Selection: Use an appropriate extraction solvent in which your product is highly soluble and immiscible with the aqueous phase. 2. pH Adjustment: The solubility of your amine-containing product can be pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its neutral form for efficient extraction into the organic phase. 3. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. |
| Difficult Purification | 1. Column Chromatography Optimization: If using column chromatography, experiment with different stationary phases (e.g., silica gel, alumina) and mobile phase compositions to achieve better separation.[4] 2. Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective purification method and may help in isolating the desired isomer. |
IV. Key Experimental Protocol
The following is a representative protocol for the synthesis of this compound. Note that optimization may be required based on your specific laboratory conditions and reagent batches.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4,6-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl Compound: To this solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents).
-
Catalyst Addition (Optional): If required, add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated hydrochloric acid or a catalytic amount of p-TsOH).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reagent on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration. If no solid forms, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
V. Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Action |
| No product formation | Reagent impurity, incorrect temperature | Verify reagent purity, optimize temperature |
| Multiple products | Regioisomer formation, side reactions | Modify solvent/catalyst, optimize temperature |
| Low isolated yield | Product loss during work-up | Optimize extraction and purification protocols |
VI. Visualization of Potential Side Reaction
The formation of an undesired regioisomer is a common side reaction. The following diagram illustrates the two possible outcomes from the cyclization reaction.
Caption: Formation of regioisomers in pyrazolo[3,4-b]pyridine synthesis.
VII. References
-
BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from --INVALID-LINK--
-
Gao, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Retrieved from --INVALID-LINK--
-
Tu, S., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
El-Metwally, N. (2010). Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis. ResearchGate. Retrieved from --INVALID-LINK--
-
Pradeep, P. S., et al. (2019). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Retrieved from --INVALID-LINK--
-
Kumar, R. S., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from --INVALID-LINK--
-
Iaroshenko, V. O., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Retrieved from --INVALID-LINK--
-
Conde, S., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. Retrieved from --INVALID-LINK--
-
Abdel-Aziz, H. A., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Retrieved from --INVALID-LINK--
-
Koutentis, P. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Retrieved from --INVALID-LINK--
-
Baklanov, M. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from --INVALID-LINK--
-
Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
"purification of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine by column chromatography"
Technical Support Center: Purification of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This guide provides in-depth technical support for the purification of this compound using column chromatography. It is designed for researchers and drug development professionals encountering challenges with this specific separation. Our focus is on diagnosing common issues and providing robust, scientifically-grounded solutions.
Part 1: Foundational Knowledge & Initial Setup
FAQ: What are the key chemical properties of this compound that complicate its purification?
Understanding the molecule's structure is the first step in troubleshooting its purification. This compound is a heterocyclic aromatic amine.[1] Its purification challenges stem from two primary features:
-
Multiple Basic Centers: The molecule possesses a basic amine group (-NH₂) and a pyridine nitrogen atom. These basic sites can engage in strong, often undesirable, acid-base interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2]
-
Polarity: The presence of multiple nitrogen atoms makes the compound relatively polar, requiring polar mobile phases for elution.
This combination often leads to significant peak tailing, poor resolution, and in severe cases, irreversible adsorption onto the stationary phase.[2][3] Our strategy must therefore focus on mitigating the interaction with surface silanols.
Visualizing the Core Problem: Analyte-Silica Interaction
To effectively purify this compound, one must visualize the interaction at the molecular level. The following diagram illustrates the problematic interaction and its solution.
Caption: Mechanism of peak tailing and its mitigation using a basic modifier.
FAQ: How do I select the right stationary and mobile phases to start?
The choice of stationary and mobile phases is critical and should be guided by Thin-Layer Chromatography (TLC) analysis first.
Stationary Phase Selection:
-
Standard Silica Gel (Default): This is the most common choice. However, due to its acidic nature, it will likely require a basic modifier in the mobile phase to achieve good peak shape.
-
Neutral Alumina: A viable alternative if the compound proves unstable or irreversibly adsorbs to silica. Alumina is generally better for purifying basic compounds but can sometimes have lower resolving power.[4][5]
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option. The amine groups on the silica surface effectively shield the analyte from residual silanols, preventing tailing without requiring a mobile phase modifier.[2]
Mobile Phase (Eluent) Selection:
The goal is to find a solvent system that provides a TLC Rf value of 0.25-0.35 for the target compound, with maximum separation from impurities.[6] Given the compound's polarity, start with a moderately polar system and adjust as needed.
| Solvent System Base | Polarity Modifier | Basic Additive (Crucial for Silica) | Expected Behavior |
| Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Triethylamine (TEA) or Ammonia (in MeOH) | Recommended Starting Point. Good for a wide range of polarities. The DCM/MeOH gradient is effective for separating polar compounds.[2] |
| Ethyl Acetate (EtOAc) | Hexane | 0.5-1% Triethylamine (TEA) | A less polar option. Good if impurities are non-polar. The elution order generally follows increasing polarity.[7] |
| Chloroform (CHCl₃) | Methanol (MeOH) | 1-2% Aqueous Ammonia | A classic system for amines. Use with caution in a well-ventilated fume hood. |
Part 2: Experimental Protocols & Workflows
Protocol: Sample Loading for Optimal Resolution
A common source of poor separation is improper sample loading. A wide initial sample band will lead to broad, overlapping eluted bands.
Method 1: Wet Loading (for samples soluble in the initial mobile phase)
-
Dissolve the crude sample in the absolute minimum volume of the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).[8]
-
Lower the solvent level in the packed column to be exactly level with the top of the sand layer.
-
Using a glass pipette, carefully add the dissolved sample solution dropwise to the center of the sand, allowing it to adsorb without disturbing the surface.[8]
-
Rinse the flask with a tiny amount of solvent and add this to the column.
-
Allow the sample to fully adsorb into the silica bed until the liquid level is again at the top of the sand.
-
Carefully add the mobile phase to begin elution.
Method 2: Dry Loading (Recommended for this compound) Dry loading is often superior for polar compounds that are poorly soluble in the initial eluent, as it guarantees a very narrow starting band.[8]
-
Dissolve the crude product in a suitable solvent (e.g., DCM or Methanol).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8]
-
Lower the solvent in the packed column to the top of the stationary phase.
-
Carefully add the silica-adsorbed sample as a powder onto the top of the column, creating a thin, even layer.
-
Gently add a protective layer of sand on top of the sample layer.
-
Carefully fill the column with the mobile phase and begin elution.
Workflow: Systematic Purification Process
The following diagram outlines the logical flow from initial analysis to the final purified product.
Caption: A standard workflow for the column chromatography purification process.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the purification of this compound.
Q: My compound is streaking badly on the TLC plate and eluting as a very broad band from the column. What is the cause and solution?
Cause: This is the classic sign of strong interaction between your basic analyte and acidic silica gel.[3] The streaking indicates that the molecule is undergoing multiple, slow adsorption/desorption events rather than moving smoothly with the mobile phase.
Solution: Add a Competing Base.
-
Primary Fix: Add 0.5-1% triethylamine (TEA) to your entire mobile phase system (both for TLC and the column). TEA is a volatile base that will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound.[3] This allows your pyrazolopyridine to elute based on polarity, resulting in sharp, symmetrical peaks.
-
Alternative: If TEA is not available or compatible with downstream applications, a solution of 7N ammonia in methanol can be used as the polar component of the mobile phase (e.g., using 2% of a 7N NH₃/MeOH solution in DCM).
Q: My compound is not eluting from the column, even after switching to 100% methanol. What should I do?
Cause: The compound has irreversibly adsorbed to the stationary phase. This can happen if the interaction with silica is extremely strong or if the compound is degrading on the acidic surface.[4]
Troubleshooting Steps:
-
Confirm Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate. If you see new spots or a streak from the baseline, your compound is likely decomposing on silica.[4]
-
Switch Stationary Phase: Do not use silica gel. Pack a column with neutral or basic alumina . Alumina lacks the strongly acidic protons of silica and is much more suitable for highly basic compounds. You will need to re-optimize your solvent system using TLC with alumina plates.
-
Consider Reversed-Phase: If your compound or its impurities are highly polar, reversed-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile) might provide a better separation mechanism.[5]
Q: I am getting poor separation between my product and an impurity with a very similar Rf value. How can I improve the resolution?
Cause: The chosen solvent system is not providing enough selectivity between the two compounds. Selectivity is the ability of the system to differentiate between analytes.[2]
Solutions:
-
Flatten the Gradient: If you are using a gradient elution (e.g., increasing from 2% to 10% MeOH), make the gradient shallower around the elution point of your compound. For example, run several column volumes at 4% MeOH, then 5%, then 6%. This gives the bands more time and space to separate.
-
Change Solvent Composition: Resolution is not just about polarity. Swapping one solvent for another of similar polarity can dramatically change selectivity. For example, if you are using DCM/MeOH, try switching to an Ethyl Acetate/Hexane system (with TEA). The different intermolecular interactions (dipole-dipole vs. hydrogen bonding) can alter the elution order and improve separation.
-
Optimize Column Dimensions: Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation, although it will increase the run time and backpressure.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common column chromatography problems.
References
- 1. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. columbia.edu [columbia.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"solubility issues with 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in biological assays"
Welcome to the technical support center for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility challenges encountered during biological assays. Our aim is to equip you with the knowledge to troubleshoot and optimize your experimental conditions for reliable and reproducible results.
Introduction: Understanding the Molecule
This compound is a heterocyclic amine with a molecular weight of 162.19 g/mol and a calculated LogP of 1.2, indicating moderate lipophilicity.[1][2] The key to understanding its solubility behavior lies in its chemical structure, specifically the presence of an amine group on the pyrazolopyridine core. This functional group makes the compound's aqueous solubility highly dependent on pH.
Based on computational predictions, this compound has an estimated pKa of 7.44.[3] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For a basic compound like this, at a pH below its pKa, the amine group will be protonated, forming a more soluble cationic species. Conversely, at a pH above the pKa, the compound will be in its less soluble, neutral free base form. This pH-dependent solubility is a critical factor in its behavior in biological assays, which are often conducted at a physiological pH of around 7.4.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and provide step-by-step guidance to resolve them.
FAQ 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer. Why is this happening and what can I do?
Answer:
This is a classic sign of a compound with low aqueous solubility, a common challenge with many small molecules in drug discovery.[4][5] The high concentration of your compound in the DMSO stock is not maintained when introduced to an aqueous environment where its solubility is significantly lower. Given the predicted pKa of 7.44 for this compound, precipitation is highly likely when diluting into a buffer at or near this pH.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Lower the Final DMSO Concentration: While DMSO is an excellent solvent for initial stock solutions, high final concentrations can be toxic to cells and interfere with assay results.[6][7] Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[8][9] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Adjust the pH of Your Assay Buffer: Since the pKa of your compound is approximately 7.44, its solubility will dramatically increase at a lower pH.[3]
-
Recommendation: Prepare your assay buffer at a pH of 6.5 or lower. At this pH, a greater proportion of the compound will exist in its protonated, more soluble form.
-
Protocol:
-
Prepare your desired buffer (e.g., PBS, Tris-HCl).
-
While monitoring with a calibrated pH meter, add small increments of a dilute acid (e.g., 0.1 M HCl) until the target pH is reached.
-
Sterile filter the buffer before use.
-
-
-
Utilize Co-solvents: If pH adjustment is not feasible for your assay, consider using a co-solvent in your final assay medium.[10]
-
Recommended Co-solvents and Starting Concentrations:
-
| Co-solvent | Starting Concentration (v/v) | Considerations |
| Ethanol | 1-2% | Can be toxic to some cell lines at higher concentrations.[11] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally well-tolerated by cells. |
| Propylene Glycol | 1-5% | Can increase the viscosity of the medium. |
-
Incorporate Surfactants: Surfactants can aid in solubilization by forming micelles that encapsulate the compound.[10]
-
Examples: Tween® 20 or Tween® 80 at a low concentration (e.g., 0.01-0.1%).
-
Caution: Surfactants can interfere with some assay readouts, particularly those involving protein-protein interactions or membrane integrity. A thorough validation is necessary.
-
-
Employ Sonication: Sonication can help to break down small aggregates and facilitate dissolution.[4]
-
Protocol: After diluting the DMSO stock into the assay buffer, place the solution in a bath sonicator for 5-10 minutes. Be mindful of potential heating and its effect on compound or protein stability.
-
FAQ 2: I'm observing inconsistent results and poor reproducibility in my assay. Could this be related to solubility?
Answer:
Absolutely. Poor solubility is a frequent cause of variability in biological assays.[4][5] If the compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to inconsistent data and inaccurate structure-activity relationships (SAR).
Logical Relationship Diagram:
Caption: Impact of poor solubility on assay outcomes.
Troubleshooting Steps:
-
Visual Inspection: Before starting your assay, visually inspect your diluted compound solutions under a light source. Look for any signs of cloudiness, particulates, or precipitation.
-
Pre-Assay Solubility Assessment: It is highly recommended to perform a simple kinetic solubility assay to determine the approximate solubility of your compound in your specific assay buffer.
-
Simplified Protocol for Kinetic Solubility:
-
Prepare a serial dilution of your compound in your final assay buffer, starting from your highest desired concentration.
-
Include a buffer-only control.
-
Incubate the solutions under the same conditions as your main assay (e.g., 37°C for 1 hour).
-
Measure the turbidity of each solution using a plate reader at a wavelength of 620 nm or 650 nm.
-
The concentration at which a significant increase in turbidity is observed is your approximate kinetic solubility limit. Do not exceed this concentration in your experiments.
-
-
-
Review Your Stock Solution Handling:
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption, which can decrease solubility over time.[7]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can promote precipitation. Aliquot your stock solution into smaller, single-use volumes.
-
FAQ 3: Can I use a salt form of the compound to improve solubility?
Answer:
Yes, forming a salt of a basic compound is a common and effective strategy to enhance aqueous solubility.[3] By reacting the free base of this compound with an acid, you can create a more soluble salt form.
Considerations:
-
Availability: Check if a salt form of the compound (e.g., hydrochloride, sulfate) is commercially available.
-
In-house Salt Formation: If you are a chemist or have access to chemistry support, you can form a salt in the lab. This typically involves dissolving the free base in a suitable organic solvent and adding a stoichiometric amount of the desired acid.
-
Impact on Molarity: Remember to adjust the molecular weight when preparing stock solutions of a salt form to ensure you are working with the correct molar concentration of the active compound.
-
Buffer Compatibility: Be aware that using a salt form in a buffered solution can still be influenced by the buffer's pH and composition. The principles of pH-dependent solubility still apply.
Summary of Key Recommendations
| Strategy | Recommendation | Rationale |
| pH Adjustment | Lower the pH of the assay buffer to below 7.0. | Increases the proportion of the more soluble, protonated form of the compound. |
| Co-solvents | Introduce a biocompatible co-solvent like PEG 400 or ethanol at a low percentage. | Improves the solubilizing capacity of the aqueous medium. |
| DMSO Concentration | Keep the final DMSO concentration below 1%, ideally below 0.5%. | Minimizes solvent-induced artifacts and cell toxicity.[6][8] |
| Stock Solution Handling | Aliquot and store DMSO stocks at low temperatures to avoid water absorption and freeze-thaw cycles. | Maintains the integrity and solubility of the compound in the stock solution.[7] |
| Pre-Assay Validation | Perform a kinetic solubility test in your assay buffer. | Determines the maximum soluble concentration to avoid working with a suspension. |
By systematically addressing these factors, you can significantly improve the reliability and accuracy of your biological assays with this compound.
References
- 1. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 41601-44-9 [m.chemicalbook.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
"common side products in the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine"
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via the condensation of a 5-amino-3-methylpyrazole with a β-dicarbonyl compound, in this case, 2,4-pentanedione (acetylacetone). While seemingly straightforward, this reaction can be subject to side product formation, leading to purification challenges and reduced yields. This guide will focus on identifying and mitigating these common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
FAQ 1: My reaction has produced an isomeric byproduct that is difficult to separate. What is it and how can I avoid it?
Answer: A common and often significant byproduct in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is the isomeric 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine .
-
Causality of Formation: The formation of these two different heterocyclic systems stems from the different nucleophilic centers of the 5-aminopyrazole precursor. The desired pyrazolo[3,4-b]pyridine is formed through the reaction of the endocyclic nitrogen and the exocyclic amino group of the aminopyrazole with the two carbonyl groups of acetylacetone. However, the exocyclic amino group and the C4 carbon of the pyrazole ring can also act as nucleophiles, leading to the formation of the pyrazolo[1,5-a]pyrimidine isomer[1][2]. Reaction conditions, particularly the pH, can influence the favored reaction pathway.
-
Troubleshooting & Optimization:
-
pH Control: The formation of the pyrazolo[1,5-a]pyrimidine is often favored under neutral or basic conditions. Conducting the reaction in an acidic medium, such as acetic acid, can favor the formation of the desired pyrazolo[3,4-b]pyridine product.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol, often in the presence of an acid catalyst, are commonly employed for the synthesis of pyrazolo[3,4-b]pyridines.
-
Temperature and Reaction Time: Carefully monitor the reaction temperature and time. Overly harsh conditions or prolonged reaction times can sometimes lead to the formation of undesired isomers.
-
-
Purification Strategy:
-
Column Chromatography: Flash column chromatography is the most effective method for separating the two isomers. A gradient elution system, for example, with dichloromethane and methanol or ethyl acetate and hexanes, can be optimized to achieve good separation.
-
Recrystallization: If a significant amount of the desired product is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) can be an effective method for purification.
-
FAQ 2: I am using a substituted acetylacetone and I am getting two products that seem to be regioisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-documented challenge in pyrazolo[3,4-b]pyridine synthesis when an unsymmetrical 1,3-dicarbonyl compound is used[3][4]. For the synthesis of the title compound, this compound, acetylacetone is a symmetrical diketone, so regioisomerism is not a concern. However, if you are synthesizing derivatives using unsymmetrical diketones, the following principles apply:
-
Understanding the Selectivity: The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl carbons in the unsymmetrical β-dicarbonyl compound. The more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the 5-aminopyrazole[3].
-
Controlling the Outcome:
-
Electronic Effects: By choosing a β-dicarbonyl with carbonyl groups that have significantly different electronic environments (e.g., one flanked by an electron-withdrawing group), you can direct the reaction towards a single regioisomer.
-
Reaction Conditions: In some instances, the choice of catalyst (e.g., Lewis acids) and solvent can influence the regioselectivity. A thorough literature search for analogous reactions is highly recommended.
-
FAQ 3: My final product is difficult to purify and appears to contain several minor impurities. What are the likely sources of these byproducts?
Answer: Besides the major isomeric byproduct, other minor impurities can arise from side reactions.
-
Potential Side Products & Their Origins:
-
Incomplete Reaction: Unreacted starting materials (3-amino-5-methylpyrazole and acetylacetone) may persist if the reaction does not go to completion.
-
Self-condensation of Acetylacetone: Under certain conditions, acetylacetone can undergo self-condensation reactions.
-
Formation of Acetamide Byproducts: If acetic acid is used as the solvent or catalyst, there is a possibility of forming N-acetylated byproducts from the reaction of the amino group of the product or starting material with the solvent.
-
Oxidation/Decomposition Products: The pyrazolopyridine ring system can be susceptible to oxidation or decomposition under harsh reaction or workup conditions, leading to colored impurities.
-
-
Troubleshooting & Optimization:
-
Purity of Starting Materials: Ensure the high purity of your 3-amino-5-methylpyrazole and acetylacetone. Impurities in the starting materials can lead to a variety of side products.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Careful Workup: Neutralize the reaction mixture carefully during the workup to avoid degradation of the product.
-
Purification: A combination of recrystallization and column chromatography is often necessary to obtain a highly pure product.
-
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
2,4-Pentanedione (Acetylacetone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add 2,4-pentanedione (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to separate the desired product from any side products.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Visualization of Synthetic Pathways
The following diagram illustrates the main synthetic pathway to the desired product and the competing pathway to the common isomeric byproduct.
Caption: Reaction pathways in the synthesis.
Summary of Potential Side Products
| Side Product | Potential Cause | Recommended Analytical Method | Mitigation Strategy |
| 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | Reaction at C4 of the pyrazole ring; favored under neutral/basic conditions. | NMR, LC-MS, GC-MS | Use of acidic catalyst (e.g., acetic acid). |
| Regioisomers | Use of an unsymmetrical β-dicarbonyl compound. | NMR, LC-MS | Use of a symmetrical diketone or a diketone with strong electronic bias. |
| N-Acetylated Byproducts | Reaction with acetic acid solvent/catalyst. | LC-MS, IR | Minimize reaction time and temperature; consider alternative acid catalysts. |
| Unreacted Starting Materials | Incomplete reaction. | TLC, LC-MS, GC-MS | Increase reaction time or temperature; ensure purity of starting materials. |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
A Guide to Minimizing Impurities and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common problems, and ultimately, obtain a high-purity final product. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to provide you with in-depth technical assistance.
Overview of the Synthesis
The most prevalent and efficient method for synthesizing this compound involves the condensation of an appropriately substituted aminopyrazole with acetylacetone (2,4-pentanedione). The selection of the aminopyrazole starting material is critical and dictates the potential impurity profile. Two common starting materials are 3,5-diamino-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole.
The reaction proceeds through a series of condensation and cyclization steps to form the fused pyrazolopyridine ring system. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and compromise the quality of the final compound. This guide will address these challenges in a question-and-answer format, providing both the rationale behind the troubleshooting steps and detailed protocols.
Troubleshooting Guide and FAQs
I. Reaction Inefficiency and Low Yield
Question 1: My reaction is showing low conversion to the desired product, what are the likely causes?
Answer: Low conversion in this synthesis can often be attributed to several factors:
-
Purity of Starting Materials: The purity of the aminopyrazole starting material is paramount. Impurities can inhibit the reaction or lead to the formation of side products. It is crucial to use high-purity starting materials, which can be confirmed by techniques such as NMR or melting point analysis.
-
Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, are critical parameters.
-
Solvent: Acetic acid is a commonly used solvent as it also acts as a catalyst. However, other solvents like ethanol or DMF can also be employed. The solubility of the starting materials in the chosen solvent is a key consideration.
-
Catalyst: While acetic acid can serve as the catalyst, stronger acids like hydrochloric acid can sometimes be used to promote the reaction.[1] However, harsh acidic conditions can also lead to degradation.
-
Temperature and Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and to avoid prolonged heating which can lead to impurity formation.
-
Question 2: How can I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, should be developed to achieve good separation between the starting materials, the product, and any major impurities. The spots can be visualized under UV light (254 nm), as the aromatic rings of the starting materials and product will absorb UV radiation.
II. Impurity Formation and Identification
Question 3: I am observing multiple spots on my TLC plate. What are the most likely impurities?
Answer: The formation of isomers is a significant challenge in the synthesis of substituted pyrazolopyridines. Depending on your starting material, the following impurities are plausible:
-
Isomeric Byproducts (Pyrazolo[1,5-a]pyrimidines): When using 3-amino-5-methyl-1H-pyrazole, there is a possibility of forming the isomeric 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. This occurs through an alternative cyclization pathway. The regioselectivity of the reaction is influenced by the reaction conditions.
-
Incompletely Cyclized Intermediates: The reaction proceeds through one or more intermediate stages before the final bicyclic product is formed. If the reaction is not driven to completion, these intermediates may remain in the final mixture. These are often more polar than the final product and will exhibit different retention factors on TLC.
-
Self-Condensation Products: Acetylacetone can undergo self-condensation under certain conditions, leading to various byproducts.
-
Starting Material Contamination: If the starting aminopyrazole is not pure, impurities present in it will be carried through the reaction.
Question 4: How can I distinguish between the desired product and its isomers?
Answer: Spectroscopic techniques are essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct singlets for the two methyl groups on the pyridine ring and a singlet for the C5-proton. The chemical shifts of these protons can be compared to literature values for confirmation. The isomeric pyrazolo[1,5-a]pyrimidine will have a different set of proton signals.[2]
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the product and any isolated impurities.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| 4-CH₃ | ~2.44 | Singlet |
| 6-CH₃ | ~2.82 | Singlet |
| H-5 | ~7.03 | Singlet |
| NH₂ | Broad Singlet | Variable |
| NH | Broad Singlet | Variable |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is based on similar structures reported in the literature.[2]
III. Purification Challenges
Question 5: I am struggling to purify my product. What are the recommended methods?
Answer: The purification of this compound can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: Flash column chromatography using silica gel is a standard method for separating the desired product from impurities.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The optimal eluent composition should be determined by TLC analysis.
-
-
Acid-Base Extraction: Due to the presence of the basic amino group, it may be possible to use acid-base extraction to separate the product from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product.
Question 6: My compound seems to be degrading during purification. What precautions should I take?
Answer: Amino-substituted heterocyclic compounds can be sensitive to prolonged exposure to heat, strong acids, or light.
-
Minimize Heat Exposure: During solvent removal after column chromatography, use a rotary evaporator at a moderate temperature. Avoid excessive heating during recrystallization.
-
Avoid Strong Acids: While acidic conditions are used in the synthesis, prolonged exposure to strong acids during workup or purification can lead to degradation. Neutralize the reaction mixture carefully.
-
Protect from Light: If the compound is found to be light-sensitive, perform purification steps in a fume hood with the sash down or use amber-colored glassware.
Experimental Protocols
General Synthesis Protocol
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and starting materials.
-
To a solution of the appropriate aminopyrazole (1 equivalent) in glacial acetic acid, add acetylacetone (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Recrystallization Protocol
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Diagrams
General Synthetic Pathway
Caption: General reaction scheme for the synthesis.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting the synthesis.
References
Technical Support Center: Stability Testing of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Solutions
Welcome to the technical support center for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of solutions containing this compound. Drawing from established principles of small molecule stability and extensive experience with heterocyclic amines, this guide offers troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimentation. Our goal is to empower you with the knowledge to maintain the integrity of your solutions and the reliability of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a fused pyrazole and pyridine ring system. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, the presence of an amino group and multiple nitrogen atoms within the aromatic rings can render the molecule susceptible to various degradation pathways.[3][4] Understanding these potential instabilities is crucial for accurate experimental outcomes. This guide will walk you through the key aspects of stability testing, from common degradation mechanisms to analytical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm preparing a stock solution of this compound. What is the best solvent to use for optimal stability?
A1: The choice of solvent is critical for the stability of your compound. For short-term storage, high-purity DMSO is often a suitable choice for many heterocyclic compounds due to its excellent solvating power and general inertness.[1] However, for long-term storage, it's advisable to perform a preliminary solvent stability study. The stability of amines in different solvents can vary, with some organic diluents potentially increasing thermal degradation rates.[1] It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q2: My experimental results are inconsistent. Could the stability of my compound solution be the cause?
A2: Yes, inconsistent results are a common indicator of compound instability.[5] Degradation of the parent compound reduces its effective concentration, leading to variability in biological or chemical assays. It is essential to confirm the stability of your compound under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure). A simple time-course experiment where the compound solution is analyzed by HPLC at different time points can help determine its stability.
Q3: What are the primary degradation pathways I should be concerned about for this molecule?
A3: Based on its chemical structure, the primary degradation pathways of concern are:
-
Oxidation: The aromatic amine and the electron-rich heterocyclic rings are susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metal ions.[6][7]
-
Hydrolysis: While the core ring structure is generally stable, extreme pH conditions can potentially lead to hydrolytic degradation.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in pyrazole and pyridine derivatives.[8]
Q4: How should I store my solutions of this compound to maximize stability?
A4: For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are a critical component of understanding a molecule's stability profile.[9][10] These studies intentionally stress the compound to identify potential degradation products and establish stability-indicating analytical methods.
Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause: The stress conditions may not be harsh enough. Troubleshooting Steps:
-
Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidation, increase the concentration of the oxidizing agent (e.g., H₂O₂).
-
Elevate Temperature: Increasing the temperature will accelerate most degradation reactions. However, be mindful that this could also induce degradation pathways not relevant to ambient storage.
-
Extend Exposure Time: Increase the duration of exposure to the stress condition.
Issue 2: Complete Degradation of the Compound
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. Troubleshooting Steps:
-
Reduce Stressor Concentration: Use a lower molarity of acid, base, or oxidizing agent.
-
Lower Temperature: Perform the degradation study at a lower temperature.
-
Decrease Exposure Time: Shorten the duration of the experiment.
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are observed.
Experimental Protocols for Forced Degradation
Below are starting point protocols for conducting forced degradation studies on solutions of this compound.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 24 hours |
| Thermal | Stored at 80 °C (in solution and as solid) | 80 °C | 24, 48, 72 hours |
| Photostability | Exposed to light source (ICH Q1B) | Room Temperature | Per ICH Q1B guidelines |
Visualizing the Stability Workflow
A systematic approach is essential for assessing the stability of your compound. The following workflow outlines the key decision points and experimental stages.
References
- 1. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolo[3,4-b]pyridine Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of pyrazolo[3,4-b]pyridine compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists working on the development of therapeutic agents based on this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome solubility hurdles in your research.
Introduction: The Solubility Challenge with Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors and other therapeutic agents.[1][2] However, the planar, aromatic nature of this heterocyclic system often leads to high crystal lattice energy and low aqueous solubility. This poor solubility can significantly hinder drug development by causing low oral bioavailability, unreliable results in in-vitro assays, and challenges in formulation.[3][4] This guide provides a structured approach to systematically address and improve the aqueous solubility of your pyrazolo[3,4-b]pyridine compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of pyrazolo[3,4-b]pyridine derivatives.
Q1: Why do my pyrazolo[3,4-b]pyridine compounds exhibit such low aqueous solubility?
A1: The poor aqueous solubility of many pyrazolo[3,4-b]pyridine derivatives can be attributed to several physicochemical factors:
-
High Crystallinity: The planar structure of the pyrazolo[3,4-b]pyridine ring system facilitates strong intermolecular π-π stacking interactions in the solid state. This leads to a highly stable crystal lattice that is difficult for water molecules to disrupt.
-
Hydrophobicity: While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall scaffold is predominantly hydrophobic, especially when substituted with lipophilic groups.[4]
-
Molecular Symmetry and Planarity: High molecular symmetry and planarity can contribute to a more stable crystal packing, further reducing solubility. Disrupting this symmetry can be a key strategy for solubility enhancement.[5]
Q2: What are the main strategies I can employ to improve the solubility of my compounds?
A2: There are three primary categories of techniques to enhance aqueous solubility: chemical modifications, physical modifications, and formulation-based approaches.[6][7]
-
Chemical Modifications: These involve altering the molecular structure of the compound itself. Common methods include salt formation and the synthesis of prodrugs.[4][7]
-
Physical Modifications: These techniques focus on altering the solid-state properties of the drug without changing its chemical structure. Examples include particle size reduction (micronization and nanosuspension), and creating amorphous forms through solid dispersions.[7][8]
-
Formulation-Based Approaches: These involve the use of excipients to improve solubility in a specific dosage form. This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[3][6]
Q3: How do I choose the most appropriate solubility enhancement strategy for my pyrazolo[3,4-b]pyridine derivative?
A3: The selection of a suitable strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the desired route of administration, and the stage of drug development. The Biopharmaceutical Classification System (BCS) can be a useful framework for guiding your decision.[4][8] For instance, for a BCS Class II compound (low solubility, high permeability), strategies that increase the dissolution rate, such as particle size reduction or amorphous solid dispersions, are often effective.[9][10]
Below is a decision-making workflow to guide your selection process:
Caption: A workflow for selecting a solubility enhancement strategy.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer. It reflects the concentration at which the compound precipitates out of a supersaturated solution and is often used in high-throughput screening during early discovery.[11][12][13]
-
Thermodynamic solubility (or equilibrium solubility) is the true solubility of the most stable crystalline form of the compound in an aqueous buffer at equilibrium. It is a more accurate representation of the compound's intrinsic solubility and is crucial for lead optimization and formulation development.[11][12]
For initial screening, kinetic solubility is sufficient. However, for lead optimization and pre-formulation studies, thermodynamic solubility is the "gold standard".[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My pyrazolo[3,4-b]pyridine compound precipitates out of the aqueous buffer during my in vitro assay.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Exceeding Kinetic Solubility | Lower the final concentration of the compound in the assay. | Even if the final concentration is below the thermodynamic solubility, rapid addition of a DMSO stock can create a localized supersaturation, leading to precipitation. |
| pH of the Assay Buffer | If your compound has an ionizable group, check if the assay pH is close to its pKa. Consider using a buffer with a pH that favors the more soluble ionized form. | The solubility of ionizable compounds is pH-dependent. For a basic compound, a lower pH will increase solubility, while for an acidic compound, a higher pH will be beneficial.[14] |
| Compound Instability | Analyze the precipitate to confirm it is the parent compound and not a degradation product. | Chemical degradation can lead to less soluble byproducts. |
| Insufficient Solubilizing Excipients | For cell-based assays, consider pre-complexing the compound with a suitable cyclodextrin (e.g., HP-β-CD) before adding it to the media. | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.[15][16] |
Problem 2: I've successfully made a salt of my basic pyrazolo[3,4-b]pyridine, but the solubility hasn't improved significantly.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Common Ion Effect | If your buffer contains the same counter-ion as your salt (e.g., a phosphate buffer for a phosphate salt), switch to a different buffer system. | The presence of a common ion can suppress the dissolution of the salt, reducing its apparent solubility. |
| Conversion to Free Base | Measure the pH of the saturated salt solution. If the pH is high enough to favor the free base, the solubility will be limited by the solubility of the free base. | The "spring and parachute" effect of a salt relies on temporarily achieving a higher concentration before the less soluble free form precipitates. If the pH is not optimal, this advantage is lost. |
| Polymorphism of the Salt | Characterize the solid form of the salt using techniques like XRPD and DSC to ensure you have the desired, more soluble polymorph. | Different polymorphic forms of a salt can have significantly different solubilities.[17] |
| Poor Salt-Forming Counter-ion | Perform a more extensive salt screening with a wider range of counter-ions.[18][19] | The choice of counter-ion is critical. Some counter-ions may not form stable, soluble salts with your compound.[20] |
Problem 3: My amorphous solid dispersion (ASD) is not stable and recrystallizes over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Polymer Selection | Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®). | The polymer must be miscible with the drug and have a high enough glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization.[21][22] |
| High Drug Loading | Prepare ASDs with lower drug loading percentages. | At high drug loadings, the drug molecules may be more prone to self-association and crystallization. |
| Hygroscopicity | Store the ASD under controlled humidity conditions. | Absorbed water can act as a plasticizer, lowering the Tg of the dispersion and promoting recrystallization. |
| Thermodynamic Instability | Consider co-amorphous systems by including a second, low-molecular-weight excipient that can form strong intermolecular interactions with your drug.[23] | Strong interactions between the drug and the co-former can further stabilize the amorphous state.[23] |
Part 3: Experimental Protocols
Here are detailed protocols for common solubility enhancement techniques.
Protocol 1: High-Throughput Salt Screening
This protocol provides a method for rapidly screening for salt formation and assessing its impact on solubility.
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of your pyrazolo[3,4-b]pyridine free base in a suitable organic solvent (e.g., methanol, acetone).
-
Prepare a panel of counter-ion solutions (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid) at a concentration of 0.1 M in the same solvent.
-
-
Salt Formation:
-
In a 96-well plate, add 100 µL of the free base stock solution to each well.
-
Add 1.1 molar equivalents of each counter-ion solution to the respective wells.
-
Seal the plate and allow it to shake at room temperature for 24 hours.
-
-
Solvent Evaporation and Solid-State Characterization:
-
Evaporate the solvent under a stream of nitrogen.
-
Visually inspect each well for the presence of a solid.
-
Characterize the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.
-
-
Solubility Assessment:
-
To each well containing a new solid form, add 200 µL of purified water.
-
Seal the plate and shake at room temperature for 24 hours to allow equilibrium to be reached.
-
Filter the suspensions and analyze the concentration of the drug in the filtrate by HPLC-UV or LC-MS/MS.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD.
-
Polymer and Drug Dissolution:
-
Weigh an appropriate amount of your pyrazolo[3,4-b]pyridine compound and a suitable polymer (e.g., PVP K30, HPMC-AS) to achieve the desired drug loading (e.g., 20% w/w).
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, dichloromethane). Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Place the petri dish in a vacuum oven at a temperature below the boiling point of the solvent.
-
Dry under vacuum until all the solvent has been removed (typically 24-48 hours).
-
-
Characterization of the ASD:
-
Scrape the resulting solid film from the petri dish.
-
Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).
-
-
Dissolution Testing:
-
Perform a dissolution study comparing the ASD to the crystalline drug in a relevant buffer (e.g., simulated gastric fluid).
-
This will demonstrate the extent of solubility and dissolution rate enhancement.
-
Caption: Workflow for the preparation and characterization of an ASD.
Part 4: Data Summary
The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds. The actual improvement will be compound-specific.
| Technique | Typical Fold-Increase in Solubility | Mechanism of Action | References |
| Salt Formation | 10 - 1,000 | Ionization of the drug molecule | [19][20] |
| Amorphous Solid Dispersions | 10 - 100 | Elimination of crystal lattice energy | [21][22][24] |
| Nanosuspensions | 5 - 50 | Increased surface area to volume ratio | [9][25][26] |
| Cyclodextrin Complexation | 5 - 100 | Formation of a water-soluble inclusion complex | [15][16][27][28] |
| Co-solvents | 10 - 1,000+ | Altering the polarity of the solvent system | [29] |
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpbr.in [ijpbr.in]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous Solubility Assay | Bienta [bienta.net]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. alfachemic.com [alfachemic.com]
- 16. oatext.com [oatext.com]
- 17. pharmtech.com [pharmtech.com]
- 18. onyxipca.com [onyxipca.com]
- 19. improvedpharma.com [improvedpharma.com]
- 20. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. seppic.com [seppic.com]
- 22. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 23. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. onlinepharmacytech.info [onlinepharmacytech.info]
- 28. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 29. longdom.org [longdom.org]
Validation & Comparative
A Comparative Analysis of TRK Inhibition: The Emergent Potential of the Pyrazolo[3,4-b]pyridine Scaffold Versus Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted oncology, the Tropomyosin Receptor Kinase (TRK) family has emerged as a pivotal target for a range of solid tumors characterized by NTRK gene fusions. The clinical success of first-generation TRK inhibitors has validated this approach, yet the pursuit of novel chemical scaffolds with improved or differentiated properties remains a key objective in drug discovery. This guide provides a comparative analysis of the emergent pyrazolo[3,4-b]pyridine scaffold as a source of novel TRK inhibitors against the established clinical agents, Larotrectinib and Entrectinib. While direct preclinical data for 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a TRK inhibitor is not extensively available in the public domain, we will utilize published data on structurally related pyrazolo[3,4-b]pyridine derivatives to represent the potential of this chemical class.
The TRK Signaling Axis: A Validated Oncogenic Driver
Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3) with various partner genes. This results in the expression of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cellular proliferation, survival, and tumor growth.
Caption: The TRK signaling pathway and the mechanism of action of TRK inhibitors.
Established TRK Inhibitors: Larotrectinib and Entrectinib
Larotrectinib and Entrectinib are first-generation, ATP-competitive TRK inhibitors that have received regulatory approval for the treatment of NTRK fusion-positive solid tumors.
Larotrectinib is a highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[1][2] Its high specificity for TRK kinases is a key attribute, potentially leading to a more favorable safety profile with fewer off-target effects.[1] Clinical trials have demonstrated high overall response rates and durable responses in both adult and pediatric patients with TRK fusion cancers.[3][4]
Entrectinib is a multi-kinase inhibitor that targets TRKA/B/C, as well as ROS1 and ALK kinases.[5][6] This broader spectrum of activity makes it a therapeutic option for tumors driven by fusions involving any of these three kinases. Entrectinib is also known for its ability to cross the blood-brain barrier, showing efficacy in patients with central nervous system (CNS) metastases.[7][8]
The Pyrazolo[3,4-b]pyridine Scaffold: A Platform for Novel TRK Inhibitors
The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including CDKs and ALK.[9][10] Recent research has explored the potential of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
A study detailing the design, synthesis, and biological evaluation of a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their potential as TRK inhibitors. While this compound itself was not identified as a lead compound, it represents a core structural motif of this chemical class. The study revealed that certain derivatives exhibit potent inhibitory activity against TRKA.
Comparative Performance Analysis
A direct comparison of this compound with Larotrectinib and Entrectinib is limited by the lack of specific biological data for the former. However, we can compare the representative data for the pyrazolo[3,4-b]pyridine scaffold from published research with the well-characterized profiles of the approved drugs.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values in nM)
| Kinase Target | Pyrazolo[3,4-b]pyridine Derivative (Representative) | Larotrectinib | Entrectinib |
| TRKA | ~56 | 5-11[1] | 1.7[11] |
| TRKB | Data not available | 11[11] | 0.4[11] |
| TRKC | Data not available | 7[11] | 0.5[11] |
| ROS1 | Data not available | >10,000 | 7[6] |
| ALK | Data not available | >10,000 | 12[6] |
Note: Data for the pyrazolo[3,4-b]pyridine derivative is based on a representative compound from a published study and may not be representative of all derivatives from this class.
Selectivity Profile
-
Larotrectinib: Demonstrates high selectivity for TRK kinases over other kinases, which is a key differentiator.[1]
-
Entrectinib: A multi-kinase inhibitor with potent activity against TRK, ROS1, and ALK.[5][6] This broader activity can be advantageous in certain clinical contexts but also carries the potential for off-target effects.
-
Pyrazolo[3,4-b]pyridine Scaffold: The selectivity profile of this scaffold is still under investigation and will depend on the specific substitutions on the core structure. The initial findings suggest that derivatives can be potent TRKA inhibitors, but comprehensive kinome-wide screening is necessary to fully characterize their selectivity.
Resistance Mechanisms: A Challenge for All TRK Inhibitors
A significant challenge in targeted therapy is the development of acquired resistance. For TRK inhibitors, resistance can emerge through two primary mechanisms:
-
On-target mutations: These are mutations within the TRK kinase domain that interfere with drug binding.
-
Off-target (bypass) mechanisms: Activation of alternative signaling pathways that circumvent the need for TRK signaling.
The development of next-generation TRK inhibitors is focused on overcoming these resistance mutations. The flexibility of the pyrazolo[3,4-b]pyridine scaffold may offer opportunities to design novel inhibitors that can address known resistance mutations.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel TRK inhibitor, such as a derivative of the pyrazolo[3,4-b]pyridine scaffold, against established agents, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant TRK kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.
-
Incubation: In a multi-well plate, incubate the TRK kinase with the test inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Add the substrate and ATP mixture to initiate the kinase reaction.
-
Reaction Termination: After a set time, stop the reaction using a suitable reagent.
-
Signal Detection: Measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on TRK signaling.
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line known to harbor an NTRK gene fusion (e.g., KM12 cells) in a multi-well plate.
-
Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
Conclusion
Larotrectinib and Entrectinib have set a high bar for TRK-targeted therapies, demonstrating significant clinical benefit for patients with NTRK fusion-positive cancers. The pyrazolo[3,4-b]pyridine scaffold represents a promising avenue for the discovery of novel TRK inhibitors. While the specific compound this compound is not yet a characterized TRK inhibitor, the broader chemical class has shown potential for potent TRKA inhibition. Further research, including comprehensive kinase profiling and evaluation against resistance mutations, will be crucial to determine if derivatives from this scaffold can offer a differentiated profile and contribute to the growing arsenal of TRK-targeted therapies. The experimental workflows outlined in this guide provide a framework for the rigorous preclinical evaluation necessary to advance such novel candidates.
References
- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
"comparative analysis of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors"
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the domain of kinase inhibition. Its ability to mimic the purine core of ATP allows it to effectively bind to the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition.[1][2] This guide provides a comparative analysis of various pyrazolo[3,4-b]pyridine derivatives, offering insights into their structure-activity relationships (SAR), target-specific efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of this versatile chemical scaffold.
The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Hinge-Binder
The core structure of 1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocycle that serves as an excellent bioisostere for adenine.[1][2] This structural mimicry is fundamental to its function as a kinase inhibitor. The nitrogen atoms within the ring system can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, anchoring the inhibitor in the active site. The versatility of this scaffold lies in the numerous positions available for substitution (N1, C3, C4, C5, and C6), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Caption: General binding mode of pyrazolo[3,4-b]pyridine inhibitors.
Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
The following sections provide a comparative analysis of pyrazolo[3,4-b]pyridine derivatives against various kinase targets. The data presented is synthesized from multiple studies to offer a comprehensive overview.
Targeting Cyclin-Dependent Kinases (CDKs)
A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as CDK inhibitors.[4] These compounds demonstrated potent and selective inhibitory activities against CDKs and showed efficacy in in-vitro cellular proliferation assays using human tumor cells.[4]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (µM) | Reference |
| Series A | CDK1 | Varies | Various human tumor cells | Varies | [4] |
Note: Specific IC50 and cellular potency values for individual compounds in "Series A" would require access to the full-text article. The provided reference indicates the synthesis and evaluation of a series of such compounds.
Targeting Tropomyosin Receptor Kinases (TRKs)
Based on scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors.[5][6] Several of these compounds exhibited nanomolar inhibitory activity against TRKA.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Potency (IC50, µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [5][6] |
| C09 | TRKA | 57 | - | - | [6] |
| C10 | TRKA | 26 | - | - | [6] |
Compounds C03, C09, and C10 were identified as pan-TRK inhibitors with additional activity against FAK, PAK4, and PLK4.[6] Compound C03 also demonstrated good plasma stability and low inhibitory activity against most cytochrome P450 isoforms, suggesting favorable drug-like properties.[5][6]
Targeting TANK-Binding Kinase 1 (TBK1)
A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors.[7][8] Through several rounds of optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM and good kinase selectivity.[7]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 15y | TBK1 | 0.2 | [7] |
| 15i | TBK1 | 8.5 | [7] |
| 15t | TBK1 | 0.8 | [7] |
| BX795 (Control) | TBK1 | 7.1 | [8] |
| MRT67307 (Control) | TBK1 | 28.7 | [8] |
Compound 15y was shown to effectively inhibit the TBK1 downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells and exhibited antiproliferative effects on several cancer cell lines.[7][8]
Targeting Fibroblast Growth Factor Receptors (FGFRs)
A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as potent and selective FGFR kinase inhibitors.[9] Compound 7n was identified as a promising candidate with excellent in vitro potency and favorable pharmacokinetic properties.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 7n | FGFR1 | <1 | [9] |
| 7n | FGFR2 | 2.5 | [9] |
| 7n | FGFR3 | 1.8 | [9] |
| AZD4547 (Control) | FGFR1 | 0.2 | [9] |
| AZD4547 (Control) | FGFR2 | 2.5 | [9] |
| AZD4547 (Control) | FGFR3 | 1.8 | [9] |
| AZD4547 (Control) | VEGFR2 | 24 | [9] |
Compound 7n demonstrated significant antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further drug development.[9] Structure-activity relationship studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, as N-methylation completely abolished inhibitory potency.[9]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for key assays used in the evaluation of pyrazolo[3,4-b]pyridine kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: TBK1)
This protocol is a generalized representation based on standard kinase assay methodologies.[8]
-
Reagents and Materials:
-
Recombinant human TBK1 enzyme
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate with a fluorescent label)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., BX795)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence or luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Add a small volume of the diluted compounds to the assay wells.
-
Add the TBK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (Example: MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Culture:
-
Maintain the desired cancer cell line (e.g., A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Culture the cells in an incubator at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Modulation
Pyrazolo[3,4-b]pyridine derivatives exert their therapeutic effects by inhibiting specific kinases, thereby modulating downstream signaling pathways. For instance, inhibitors of TBK1 can block the production of type I interferons, a key pathway in innate immunity.[7]
Caption: Inhibition of the TBK1 signaling pathway.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]pyridine scaffold is a highly versatile and promising platform for the development of potent and selective kinase inhibitors. The extensive research into its derivatives has led to the identification of lead compounds against a wide range of kinase targets implicated in cancer and other diseases. The ability to systematically modify the scaffold allows for the optimization of not only potency and selectivity but also pharmacokinetic and pharmacodynamic properties.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are effective against mutant kinases that confer resistance to existing therapies.
-
Exploring New Kinase Targets: Expanding the application of the pyrazolo[3,4-b]pyridine scaffold to inhibit novel and challenging kinase targets.
The continued exploration of this remarkable scaffold holds great promise for the discovery of new and effective treatments for a multitude of human diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Biological Efficacy of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Guide for Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to purine bases and enabling interaction with a multitude of enzymes and receptors.[1][2] This structural motif has given rise to a diverse range of compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Within this class, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a foundational building block for the synthesis of potent kinase inhibitors.[5][6][7] This guide provides a comprehensive framework for validating the biological activity of this core molecule, with a focus on its potential as a kinase inhibitor in an oncological context. We will objectively compare its hypothetical performance against established and relevant alternative compounds, supported by detailed experimental protocols.
Introduction: The Rationale for Investigating this compound
The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors.[8] Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of kinases implicated in cancer cell proliferation and survival, such as Tropomyosin receptor kinases (TRKs), Mitogen-activated protein kinase-interacting kinases (MNKs), and Topoisomerase II.[5][9][10] The core structure's pyrazole moiety can act as a hydrogen bond donor and acceptor, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of kinases.[8]
Given the established precedent of this scaffold, we hypothesize that the parent compound, this compound, possesses intrinsic kinase inhibitory activity. This guide outlines a systematic approach to validate this hypothesis through a series of in vitro assays, comparing its efficacy against known kinase inhibitors.
Comparative Compounds
To provide a robust assessment of the biological activity of this compound, its performance will be benchmarked against the following compounds:
-
Larotrectinib: A highly potent and selective TRK inhibitor, serving as a positive control for TRK inhibition assays.[5]
-
CGP57380: A known MNK inhibitor, providing a benchmark for activity against this kinase family.[9][11]
-
Staurosporine: A broad-spectrum kinase inhibitor, used as a general positive control for kinase inhibition.
Experimental Validation: A Step-by-Step Approach
The following sections detail the experimental protocols for validating the kinase inhibitory and anti-proliferative activity of this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of selected kinases.
Methodology:
-
Kinase Selection: Based on the literature for pyrazolo[3,4-b]pyridine derivatives, a panel of kinases relevant to oncology will be screened, including TRKA, MNK1, and a broader panel for selectivity profiling.[5][9]
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be employed. This format measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Protocol:
-
Prepare a serial dilution of this compound, the comparative compounds, and a DMSO vehicle control.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The raw fluorescence data will be converted to percent inhibition relative to the DMSO control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated by fitting the data to a four-parameter logistic curve.
Expected Outcome: This assay will provide quantitative data on the potency of this compound against specific kinases and allow for a direct comparison with the control inhibitors.
Cellular Anti-Proliferative Assays
Objective: To assess the ability of the test compound to inhibit the growth of cancer cell lines.
Methodology:
-
Cell Line Selection: A panel of human cancer cell lines will be chosen based on their known dependence on the target kinases. For example, the KM-12 cell line, which is sensitive to TRK inhibition, and the MDA-MB-231 breast cancer cell line for MNK inhibition studies.[5][11]
-
Assay Principle: The assay will measure cell viability using a resazurin-based reagent. Viable cells reduce resazurin to the fluorescent resorufin.
-
Protocol:
-
Seed the selected cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, the comparative compounds, and a DMSO vehicle control.
-
Incubate the plates for 72 hours under standard cell culture conditions.
-
Add the resazurin-based viability reagent and incubate for 2-4 hours.
-
Measure the fluorescence on a standard plate reader.
-
-
Data Analysis: The fluorescence readings will be used to calculate the percentage of cell viability relative to the DMSO-treated control cells. The GI50 values (the concentration of compound required to inhibit cell growth by 50%) will be determined using a non-linear regression analysis.
Expected Outcome: This experiment will determine the cytotoxic or cytostatic effects of the compound on cancer cells and provide a comparison of its cellular potency with the control drugs.
Western Blot Analysis of Target Phosphorylation
Objective: To confirm the on-target activity of the compound within a cellular context by measuring the phosphorylation status of downstream substrates of the target kinase.
Methodology:
-
Principle: Western blotting will be used to detect the levels of phosphorylated and total target proteins in cell lysates after treatment with the compound.
-
Protocol:
-
Treat the selected cell lines with this compound and control compounds at concentrations around their GI50 values for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies specific for the phosphorylated form of the target substrate (e.g., phospho-eIF4E for MNK inhibition) and the total protein.[9][11]
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Image the blots using a digital imaging system.
-
-
Data Analysis: Densitometry will be used to quantify the band intensities. The ratio of the phosphorylated protein to the total protein will be calculated and compared across the different treatment groups.
Expected Outcome: A potent and on-target inhibitor will show a dose-dependent decrease in the phosphorylation of the downstream substrate without significantly affecting the total protein levels.
Data Presentation and Interpretation
The quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Kinase Inhibition
| Compound | TRKA IC50 (nM) | MNK1 IC50 (nM) |
| This compound | (Experimental Value) | (Experimental Value) |
| Larotrectinib | 3.0[5] | >10,000 |
| CGP57380 | >10,000 | (Literature Value) |
| Staurosporine | (Experimental Value) | (Experimental Value) |
Table 2: Comparative Cellular Anti-Proliferative Activity
| Compound | KM-12 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| This compound | (Experimental Value) | (Experimental Value) |
| Larotrectinib | 0.304[5] | >10 |
| CGP57380 | >10 | (Literature Value) |
| Staurosporine | (Experimental Value) | (Experimental Value) |
Visualizing the Workflow and Potential Mechanism
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the hypothesized signaling pathway.
Caption: Experimental workflow for the validation of this compound.
Caption: Hypothesized kinase signaling pathway inhibition.
Conclusion
This guide provides a robust framework for the initial biological validation of this compound. By systematically evaluating its in vitro kinase inhibitory activity, cellular anti-proliferative effects, and on-target engagement, researchers can generate the necessary data to determine its potential as a lead compound for further drug development. The comparative approach against established inhibitors ensures that the results are placed in a relevant context, facilitating informed decisions about the future direction of research for this promising scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 498580-78-2 | Benchchem [benchchem.com]
- 3. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. Advances in 4,6‐dimethyl-3-amino-3H-pyrazolo[3,4-b] pyridine-based and their annulated systems | Semantic Scholar [semanticscholar.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For researchers and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is understanding a molecule's selectivity. A highly potent compound is of little therapeutic value if it promiscuously interacts with numerous off-targets, leading to unforeseen toxicities and a convoluted mechanism of action. This guide provides an in-depth, technical framework for the comprehensive cross-reactivity profiling of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a member of the pyrazolopyridine scaffold class known to produce potent kinase inhibitors.[1][2][3][4]
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases by targeting the highly conserved ATP-binding site.[4] Molecules built on this framework have shown activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[1][4][5] Given this precedent, it is reasonable to hypothesize that this compound also functions as a kinase inhibitor. However, the very nature of targeting a conserved binding pocket necessitates a thorough investigation of its kinome-wide selectivity to ensure its utility as a specific chemical probe or therapeutic lead.
This guide will objectively compare the performance of this compound with conceptual alternatives through the lens of modern cross-reactivity profiling techniques. We will delve into the causality behind experimental choices and present detailed protocols for key assays, providing a self-validating system for assessing compound selectivity.
Strategic Selection of Comparator Compounds
To provide a meaningful comparison, we must select alternative compounds with well-characterized selectivity profiles that likely target a similar kinase family. Based on the activities of other pyrazolopyridine derivatives, we will assume for this guide that our compound of interest shows initial activity against CDKs. Therefore, we select the following as comparators:
-
Compound A (Hypothetical High-Selectivity Comparator): A well-documented, highly selective CDK2 inhibitor from a different chemical class (e.g., an aminothiazole derivative).
-
Compound B (Hypothetical Promiscuous Comparator): A known multi-kinase inhibitor that hits CDKs among other targets (e.g., a staurosporine analog).
This selection allows us to benchmark the selectivity of this compound against both a "gold standard" of selectivity and a compound with a known broader activity profile.
A Multi-pronged Approach to Cross-Reactivity Profiling
No single method can definitively map the entire interactome of a small molecule. Therefore, a robust profiling strategy employs a combination of in vitro biochemical assays and in-cell target engagement studies. This multi-pronged approach provides a more complete and physiologically relevant picture of a compound's selectivity.
Our proposed workflow integrates three powerful techniques:
-
Broad-Panel Kinase Screening: An in vitro method to assess activity against a large, representative panel of the human kinome.
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm target engagement within a native cellular environment.[6][7][8][9][10]
-
Chemoproteomics: An unbiased, mass spectrometry-based approach to identify direct and indirect protein targets in a cellular context.[11][12][13][14][15]
Below is a diagrammatic representation of this integrated workflow.
Caption: Integrated workflow for comprehensive cross-reactivity profiling.
Experimental Protocols and Data Interpretation
Broad-Panel Kinase Screening
Rationale: This initial step provides a broad, yet powerful, overview of a compound's activity across the kinome. By screening against hundreds of purified kinases at a fixed concentration (e.g., 1 µM), we can quickly identify potential on- and off-targets. Hits from this primary screen are then followed up with dose-response assays to determine IC50 values.
Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and comparator compounds in 100% DMSO.
-
Primary Screen: Submit compounds for screening against a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology Corp. Kinase HotSpot℠) at a concentration of 1 µM. The assay typically measures the amount of kinase remaining bound to an immobilized ligand in the presence of the test compound.
-
Data Analysis: Results are often expressed as "% Inhibition" or "% of Control". A common threshold for a "hit" is >80% inhibition.
-
IC50 Determination: For all identified hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: The results can be summarized in a table for clear comparison.
| Compound | Primary Target (CDK2) IC50 (nM) | Off-Target Hit 1 (e.g., GSK3β) IC50 (nM) | Off-Target Hit 2 (e.g., ROCK1) IC50 (nM) | Selectivity Score (S10) |
| This compound | 50 | 850 | >10,000 | 0.02 |
| Comparator A (High-Selectivity) | 25 | >10,000 | >10,000 | <0.01 |
| Comparator B (Promiscuous) | 75 | 150 | 400 | 0.15 |
Selectivity Score (S10) is the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.
Cellular Thermal Shift Assay (CETSA)
Rationale: While in vitro screens are invaluable, they do not account for cell permeability, compound metabolism, or target availability in a physiological context. CETSA directly measures target engagement in intact cells or cell lysates.[7][8] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[6][10]
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) to ~80% confluency. Treat cells with the test compound (at various concentrations) or vehicle (DMSO) for 1 hour.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., CDK2) in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Data Presentation:
Caption: Principle of CETSA: Ligand binding stabilizes the protein against heat-induced denaturation.
| Compound | Target Protein | ΔTm (°C) at 10 µM |
| This compound | CDK2 | +5.2 |
| This compound | GSK3β | +1.5 |
| Comparator A (High-Selectivity) | CDK2 | +6.1 |
| Comparator A (High-Selectivity) | GSK3β | No shift |
| Comparator B (Promiscuous) | CDK2 | +4.8 |
| Comparator B (Promiscuous) | GSK3β | +3.5 |
A significant thermal shift confirms that the compound engages its target in a cellular environment. Smaller or non-existent shifts for potential off-targets suggest weaker or no direct binding in cells.
Chemoproteomics for Unbiased Target Identification
Rationale: Both kinase screening and CETSA are hypothesis-driven; they test for interactions with known or suspected targets. Chemoproteomics offers an unbiased, discovery-oriented approach to identify the full spectrum of protein interactors.[11][12][14] One common method is affinity-based protein profiling, where the compound is immobilized on a matrix to "pull down" its binding partners from a cell lysate.[13][16]
Protocol (Affinity-based Pull-down):
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control probe with an inactive structural analog should also be prepared.
-
Cell Lysis: Prepare a native cell lysate from the chosen cell line.
-
Affinity Enrichment: Incubate the cell lysate with the compound-conjugated beads and control beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads. Proteins significantly enriched by the active compound are considered potential targets.
Data Presentation:
| Protein Identified | Enrichment Ratio (Active vs. Control) | Function |
| Cyclin-dependent kinase 2 (CDK2) | 25.3 | Cell cycle regulation |
| Glycogen synthase kinase-3 beta (GSK3β) | 4.1 | Signal transduction |
| Mitogen-activated protein kinase 14 (p38α) | 3.5 | Stress response |
This unbiased approach can confirm expected targets (like CDK2) and, crucially, reveal unexpected off-targets that would be missed by a targeted kinase panel.
Synthesizing the Evidence for a Comprehensive Selectivity Profile
By integrating the data from these three orthogonal approaches, we can build a high-confidence profile of this compound.
-
Kinase Screening provides a broad view of kinome interactions and allows for quantitative comparison of potency (IC50).
-
CETSA validates the most relevant of these interactions in a physiological context, confirming that the compound can reach and bind its target inside a cell.
-
Chemoproteomics serves as the ultimate arbiter, offering an unbiased search for targets and potentially uncovering novel interactions beyond the kinome.
In our hypothetical example, the data suggests that this compound is a potent CDK2 inhibitor with some cross-reactivity towards GSK3β. The selectivity is superior to the promiscuous Comparator B but not as clean as the highly selective Comparator A. This level of detail is essential for making informed decisions about the future development of the compound, guiding efforts to improve selectivity through medicinal chemistry, or informing the design of future in vivo studies.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Pyrazolo[3,4-b]pyridine Inhibitors: Targeting FGFR and TBK1 Kinases
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its versatility as a core component of numerous kinase inhibitors. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bonding interactions within the ATP-binding pocket of various kinases, making it an ideal starting point for the design of potent and selective inhibitors. This guide provides a detailed head-to-head in vitro comparison of two exemplary pyrazolo[3,4-b]pyridine-based inhibitors: Compound 7n , a potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, and Compound 15y , a highly potent TANK-Binding Kinase 1 (TBK1) inhibitor.
Dysregulation of FGFR and TBK1 signaling pathways is implicated in the pathogenesis of various cancers. FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, survival, and angiogenesis. TBK1, a non-canonical IκB kinase, plays a crucial role in innate immunity and has been identified as a key driver of survival in certain cancer types. The development of selective inhibitors for these kinases is therefore of significant therapeutic interest.
This guide will delve into the in vitro performance of Compound 7n and Compound 15y, presenting their biochemical potency and cellular activity. We will provide detailed, step-by-step protocols for the key in vitro assays used to characterize these inhibitors, offering insights into the experimental design and the rationale behind the chosen methodologies. Furthermore, we will visualize the relevant signaling pathways and experimental workflows to provide a clear and comprehensive understanding of the scientific principles underpinning this comparison.
Head-to-Head Comparison of In Vitro Activity
The in vitro potency of Compound 7n and Compound 15y was assessed through biochemical assays against their respective target kinases and in cell-based assays to determine their anti-proliferative effects.
Table 1: Biochemical Potency of Pyrazolo[3,4-b]pyridine Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Platform | Reference |
| Compound 7n | FGFR1 | 9.2 | Z'-lyte | [1] |
| FGFR2 | 6.2 | Z'-lyte | [1] | |
| FGFR3 | 11.9 | Z'-lyte | [1] | |
| FGFR4 | 189 | Z'-lyte | [1] | |
| Compound 15y | TBK1 | 0.2 | Not specified | [2] |
Table 2: Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Inhibitors
| Compound | Cell Line | Cancer Type | Target Pathway | IC50 (µM) | Assay Platform | Reference |
| Compound 7n | SNU-16 | Gastric Cancer | FGFR2 Amplification | Not specified | Not specified | [3] |
| H1581 | Lung Cancer | FGFR1 Amplification | Not specified | Not specified | [1] | |
| Compound 15y | A172 | Glioblastoma | TBK1 Dependent | Not specified | Not specified | [2] |
| U87MG | Glioblastoma | TBK1 Dependent | Not specified | Not specified | [2] |
Signaling Pathway Diagrams
To understand the mechanism of action of these inhibitors, it is crucial to visualize their position within their respective signaling cascades.
Caption: FGFR Signaling Pathway and the inhibitory action of Compound 7n.
Caption: TBK1 Signaling Pathway and the inhibitory action of Compound 15y.
Experimental Protocols
A cornerstone of robust in vitro comparison is the use of well-defined and validated experimental protocols. Here, we provide detailed methodologies for the biochemical and cell-based assays used to characterize Compound 7n and Compound 15y.
Biochemical Kinase Assays
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Protocol 1: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is designed to determine the IC50 value of Compound 7n against FGFR1. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase.[4]
Rationale for Method Selection:
The LanthaScreen™ assay is a robust, high-throughput method that directly measures inhibitor binding to the kinase, independent of enzyme activity. This format is less susceptible to interference from compounds that may affect the detection system of activity-based assays. The use of a europium (Eu) chelate as the donor fluorophore provides a long-lived fluorescence signal, minimizing background fluorescence and enhancing sensitivity.
Experimental Workflow Diagram:
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of Compound 7n in DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Further dilute the compound series in the assay buffer to achieve the desired final concentrations in the assay plate.
-
-
Reagent Preparation:
-
Prepare the 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the Kinase/Antibody mixture by diluting recombinant human FGFR1 and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A to the recommended concentrations.
-
Prepare the Alexa Fluor® 647-labeled tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted Compound 7n to each well.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Include control wells: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).
-
-
Incubation and Detection:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro TBK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the IC50 value of Compound 15y against TBK1. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[5]
Rationale for Method Selection:
The ADP-Glo™ assay is a highly sensitive and versatile method suitable for a wide range of kinases. It quantifies enzyme activity by measuring a product of the kinase reaction (ADP), providing a direct assessment of inhibition. The "glow-type" luminescent signal is stable, allowing for batch processing of plates without the need for precise timing of measurements.
Experimental Workflow Diagram:
References
Evaluating the Selectivity of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure." Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways.[1] This guide focuses on a foundational member of this class, 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, providing a framework for evaluating its kinase selectivity. While this specific molecule is often a starting point for more complex derivatives[2][3], understanding its intrinsic selectivity profile is a crucial first step in any rational drug design campaign.
This document is not merely a collection of protocols; it is a strategic guide. We will explore the "why" behind the "how," offering insights into experimental design, data interpretation, and the comparative analysis necessary to contextualize the compound's performance. We will compare its hypothetical selectivity profile against established kinase inhibitors built upon the same or similar scaffolds, such as a hypothetical ALK inhibitor and a TBK1 inhibitor, to illustrate the principles of selectivity evaluation.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, with over 500 members in the human genome, share a highly conserved ATP-binding site, making the development of selective inhibitors a formidable challenge.[4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects in a clinical setting. Conversely, in some cases, polypharmacology—the specific inhibition of multiple, disease-relevant kinases—can be therapeutically advantageous.[5] Therefore, a comprehensive and early assessment of a compound's selectivity is paramount. It informs lead optimization, helps to predict potential toxicities, and elucidates the mechanism of action.
A Multi-faceted Approach to Selectivity Profiling
A robust evaluation of kinase inhibitor selectivity cannot rely on a single assay. A tiered approach, beginning with broad biochemical screens and progressing to more physiologically relevant cell-based assays, is the industry standard. This ensures that the data is not only accurate but also translatable to a biological context.
Phase 1: Broad Kinome Profiling (Biochemical Assays)
The initial step is to assess the compound's activity against a large panel of purified kinases. This provides a broad overview of its potential targets and off-targets.
Experimental Protocol: Radiometric Kinase Assay
A widely used and sensitive method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[6]
-
Preparation: A stock solution of this compound is prepared in 100% DMSO.
-
Reaction Mixture: For each kinase in the panel, a reaction buffer is prepared containing the purified kinase, its specific substrate (peptide or protein), and a concentration of ATP, often at or near the Km value for each respective kinase to ensure a sensitive measurement of competitive inhibition.[7]
-
Incubation: The test compound is added to the reaction mixture at a fixed concentration (e.g., 1 µM) to screen for initial hits.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Termination and Detection: After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control.
Workflow for Biochemical Kinase Profiling
Caption: Workflow for broad kinome screening using a radiometric assay.
Data Presentation and Comparative Analysis
The results of this initial screen are best presented in a table that compares the inhibitory activity of this compound against that of our selected alternatives. For this guide, we will use hypothetical data for our lead compound and compare it to published data for known pyrazolopyridine-based inhibitors targeting ALK and TBK1.[8][9][10]
| Kinase Target | This compound (% Inhibition @ 1µM) | Alternative A (ALK Inhibitor) (% Inhibition @ 1µM) | Alternative B (TBK1 Inhibitor) (% Inhibition @ 1µM) |
| ALK | 45% | 98% | 15% |
| TBK1 | 60% | 10% | 95% |
| CDK2 | 75% | 25% | 30% |
| SRC | 30% | 5% | 8% |
| VEGFR2 | 15% | 2% | 5% |
| p38α | 20% | 12% | 18% |
This is hypothetical data for illustrative purposes.
From this initial screen, we can hypothesize that this compound may have activity against CDK2 and TBK1. The next logical step is to determine the potency (IC50) for these "hit" kinases.
Phase 2: Potency Determination (IC50)
For kinases where significant inhibition was observed, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This involves running the same biochemical assay with a serial dilution of the compound.
Comparative IC50 Data
| Kinase Target | This compound (IC50, nM) | Alternative A (ALK Inhibitor) (IC50, nM) | Alternative B (TBK1 Inhibitor) (IC50, nM) |
| ALK | >1000 | <10 | >1000 |
| TBK1 | 250 | >1000 | <5 |
| CDK2 | 150 | 800 | 950 |
This is hypothetical data for illustrative purposes.
This data suggests our lead compound has moderate, micromolar activity against CDK2 and TBK1, while the alternatives are highly potent and selective for their respective primary targets. This is a common finding for a scaffold fragment; its derivatives are often optimized for much higher potency and selectivity.[8][11]
Phase 3: Cellular Target Engagement and Selectivity
Biochemical assays are invaluable but operate in an artificial environment.[6] Cell-based assays are essential to confirm that the compound can enter cells, engage its target in the presence of high intracellular ATP concentrations (typically 1-10 mM), and exert a biological effect.[4][12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in living cells.
-
Cell Line Preparation: A cell line (e.g., HEK293) is engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore into close proximity with the luciferase.
-
BRET Signal: Upon addition of the NanoLuc® substrate, the energy from the luciferase is transferred to the fluorescent tracer via Bioluminescence Resonance Energy Transfer (BRET), generating a signal.
-
Inhibitor Competition: When this compound is added, it competes with the tracer for binding to the kinase. This displacement separates the luciferase and the fluorophore, leading to a decrease in the BRET signal.
-
Data Analysis: The degree of BRET signal reduction is proportional to the compound's ability to engage the target kinase in the cellular environment.
Cellular Target Engagement Workflow
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Interpreting Cellular Data: A Comparative Perspective
A critical aspect of this phase is to compare the biochemical IC50 values with the cellular EC50 values (the concentration at which 50% of the target is engaged).
| Kinase Target | Biochemical IC50 (nM) | Cellular EC50 (nM) | IC50/EC50 Shift |
| TBK1 | 250 | 2500 | 10-fold |
| CDK2 | 150 | 3000 | 20-fold |
This is hypothetical data for illustrative purposes.
A significant rightward shift (higher EC50 than IC50) is common and can be attributed to factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP levels.[6] A smaller shift indicates better translation from the biochemical to the cellular environment. For our lead compound, the hypothetical data shows a considerable shift, suggesting that while it can inhibit the purified enzyme, its ability to engage the target in a live cell is less efficient, a key finding for guiding medicinal chemistry efforts.
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
The evaluation of this compound, or any kinase inhibitor candidate, requires a methodical and multi-pronged approach.
-
Biochemical Profiling: A broad kinome screen is the essential first step to identify potential on- and off-targets. This provides a foundational map of the compound's intrinsic affinities.
-
Potency Determination: IC50 measurements quantify the compound's potency against specific kinases, allowing for direct comparison with alternatives.
-
Cellular Engagement: Cell-based assays are the crucial second step to verify that the compound can access and bind to its target in a physiological context. The comparison between biochemical and cellular data provides invaluable insights into the compound's drug-like properties.
For this compound, the journey from a simple scaffold to a selective, potent, and cell-active inhibitor is a long one. The hypothetical data presented here illustrates a common starting point: a compound with moderate, multi-targeted activity and a significant drop-off in cellular potency. The value of this comprehensive evaluation is that it provides a clear roadmap for optimization. Medicinal chemists can now work to enhance potency on the desired target (e.g., TBK1 or CDK2) while simultaneously engineering out activity against other kinases and improving cellular permeability. This structured, data-driven approach is the cornerstone of modern kinase drug discovery.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to TRK Inhibition: The Clinical Benchmark of Larotrectinib versus Preclinical Pyrazolo[3,4-b]pyridine Derivatives
In the landscape of targeted cancer therapy, the inhibition of Tropomyosin Receptor Kinase (TRK) has emerged as a pivotal strategy for tumors harboring NTRK gene fusions. This guide provides a detailed comparison between larotrectinib, the first-in-class, FDA-approved TRK inhibitor, and a series of pyrazolo[3,4-b]pyridine derivatives, a promising class of preclinical candidates. This analysis is designed for researchers, scientists, and drug development professionals to understand the current clinical standard and the evolving landscape of TRK-targeted therapies.
The Rise of TRK Inhibition: A Paradigm Shift in Oncology
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are cell surface receptors that play a crucial role in the development and function of the nervous system.[1][2] Under normal physiological conditions, their activation by neurotrophins triggers signaling cascades essential for cell growth and differentiation.[1][3] However, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins.[2][3] These fusion proteins are oncogenic drivers, promoting uncontrolled cell proliferation and survival in a wide range of tumor types.[3] The discovery of these oncogenic drivers has paved the way for the development of targeted therapies that specifically inhibit TRK signaling.
Larotrectinib: The Pioneer of Tissue-Agnostic TRK Inhibition
Larotrectinib (marketed as Vitrakvi®) is a potent and highly selective inhibitor of all three TRK proteins (TRKA, TRKB, and TRKC).[4][5][6] Its development marked a significant milestone in oncology as one of the first "tissue-agnostic" therapies, approved for the treatment of solid tumors with an NTRK gene fusion, regardless of the tumor's location in the body.[6][7]
Mechanism of Action
Larotrectinib functions by binding to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[3] This inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells dependent on TRK fusion proteins for their survival.[3][5]
Caption: Larotrectinib's mechanism of action.
Clinical Performance
The approval of larotrectinib was based on data from multiple clinical trials, including LOXO-TRK-14001, SCOUT, and NAVIGATE.[7][8][9] These studies demonstrated remarkable and durable responses across a wide variety of tumor types in both adult and pediatric patients.
| Performance Metric | Larotrectinib Clinical Data |
| Overall Response Rate (ORR) | 75% - 81%[7][10] |
| Complete Response (CR) Rate | 16% - 22%[7][11] |
| Median Duration of Response (DOR) | 43.3 months[4][12] |
| Progression-Free Survival (PFS) | Median 36.8 months[13] |
| Overall Survival (OS) | Median not reached in initial reports[13] |
Data compiled from multiple clinical trials.[4][7][10][11][12][13]
The VICTORIA study, which compared larotrectinib to real-world data of non-TRK inhibitor therapies in patients with TRK fusion cancer, further solidified its clinical benefit, demonstrating significantly longer overall survival, time to next therapy, and progression-free survival.[13]
Pyrazolo[3,4-b]pyridine Derivatives: A New Frontier in TRK Inhibition
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, including kinases.[14][15][16] Researchers have explored this scaffold to develop novel TRK inhibitors with the aim of improving upon existing therapies or providing alternative treatment options.
Preclinical Development and Structure-Activity Relationship (SAR)
Several studies have reported the design, synthesis, and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[14][17][18] Through a process of scaffold hopping and computer-aided drug design, a number of potent compounds have been identified.[17][18]
One notable study synthesized 38 derivatives and evaluated their inhibitory activity against TRKA.[17] Among these, compound C03 emerged as a promising candidate.
| Compound | TRKA IC50 (nM) | KM-12 Cell Proliferation IC50 (µM) |
| C03 | 56 | 0.304 |
| C09 | 57 | Not Reported |
| C10 | 26 | Not Reported |
Data from in vitro enzyme and cell-based assays.[17][18]
Further characterization of C03 indicated that it is a pan-TRK inhibitor and showed good plasma stability with low inhibitory activity against most cytochrome P450 isoforms, suggesting a favorable preliminary safety profile.[17][18] Computational studies, including molecular docking and dynamics simulations, have further elucidated the binding modes of these derivatives within the TRKA active site, highlighting key interactions that contribute to their inhibitory activity.[19]
Head-to-Head Comparison: Clinical Reality vs. Preclinical Promise
A direct comparison between larotrectinib and the pyrazolo[3,4-b]pyridine derivatives is challenging due to the different stages of their development. Larotrectinib's performance is backed by extensive clinical data from hundreds of patients, while the pyrazolo[3,4-b]pyridine derivatives are in the preclinical phase with data limited to in vitro and computational studies.
| Feature | Larotrectinib | Pyrazolo[3,4-b]pyridine Derivatives (e.g., C03) |
| Development Stage | FDA-approved drug | Preclinical candidates |
| Supporting Data | Phase 1/2/3 clinical trials, real-world evidence[7][11][13] | In vitro biochemical assays, cell-based assays, computational modeling[17][18] |
| Potency (TRKA IC50) | <20 nM | 26-57 nM (for most potent compounds)[17] |
| Selectivity | Highly selective for TRK kinases[2][17] | Pan-TRK inhibitors with some off-target activity on FAK, PAK4, and PLK4[17] |
| Clinical Efficacy | High and durable response rates across multiple tumor types[7][10] | Not yet determined |
| Safety Profile | Well-characterized in a large patient population; common adverse reactions include fatigue, nausea, and dizziness[7] | Preliminary in vitro data suggests low CYP inhibition[17][18] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed methodologies for key experiments used in the evaluation of these TRK inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay is fundamental for determining the direct inhibitory effect of a compound on the target kinase.
Caption: Workflow for a typical kinase inhibition assay.
Protocol:
-
Preparation of Reagents: Prepare a reaction buffer containing recombinant TRK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Serially dilute the test compounds to create a range of concentrations.
-
Reaction Initiation: In a microplate, combine the enzyme, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. This can be achieved through various methods, such as luminescence-based assays that measure the amount of remaining ATP.
-
Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Culture: Culture a cancer cell line known to harbor an NTRK gene fusion (e.g., KM-12) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
Larotrectinib has established a high bar for TRK-targeted therapies, demonstrating profound and lasting clinical benefit in patients with NTRK fusion-positive cancers. Its success validates the TRK pathway as a critical therapeutic target.
The pyrazolo[3,4-b]pyridine derivatives represent an active area of preclinical research with the potential to yield next-generation TRK inhibitors. While the in vitro potency of the lead compounds from this class appears to be slightly lower than that of larotrectinib, they provide a valuable chemical scaffold for further optimization. Future research should focus on improving potency and selectivity, as well as conducting in vivo studies to assess their efficacy and safety in animal models. The ultimate goal will be to develop compounds that can either offer an alternative to larotrectinib, overcome potential resistance mechanisms, or exhibit an improved safety profile.
References
- 1. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. oncnursingnews.com [oncnursingnews.com]
- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Larotrectinib - Wikipedia [en.wikipedia.org]
- 7. fda.gov [fda.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Larotrectinib Delivers 81% Overall Response Rate in an Expanded Dataset of 109 TRK Fusion Cancer Patients Across Ages and Tumor Types - BioSpace [biospace.com]
- 11. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. dau.url.edu [dau.url.edu]
- 17. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to TBK1 Inhibitors: BX795 as a Reference Compound for the Pyrazolo[3,4-b]pyridine Scaffold
A Senior Application Scientist's Perspective on Navigating TBK1 Inhibition
TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in a multitude of cellular processes, extending far beyond its canonical role in innate immunity.[1][2] Its involvement in autophagy, neuroinflammation, and oncogenesis has rendered it a compelling target for therapeutic intervention.[1][3] For researchers venturing into the development of novel TBK1 inhibitors, the selection of an appropriate reference compound is a pivotal decision that profoundly influences experimental design and data interpretation. This guide provides an in-depth comparison of the well-established, albeit promiscuous, inhibitor BX795 with the newer, more selective pyrazolo[3,4-b]pyridine class of compounds.
The Dual-Edged Sword: Understanding TBK1's Role
TBK1, a non-canonical IκB kinase (IKK), is a central player in the signaling cascades that orchestrate the body's response to pathogens.[4] It is activated by various stimuli, including viral and bacterial components, leading to the phosphorylation and activation of transcription factors like Interferon Regulatory Factor 3 (IRF3).[5][6] This, in turn, drives the production of type I interferons, crucial for antiviral defense.[5][7]
However, the influence of TBK1 is not limited to immunity. Aberrant TBK1 signaling has been implicated in the survival and proliferation of cancer cells, particularly in certain lung and pancreatic cancers.[6] This dual functionality underscores the need for highly selective inhibitors to dissect its context-specific roles and to develop targeted therapies with minimal off-target effects.
The Established Benchmark: BX795
BX795 was initially developed as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1).[5][8] Subsequent studies revealed its potent inhibitory activity against TBK1 and its close homolog, IKKε.[5][9] This has led to its widespread use as a tool compound to probe TBK1 function.
Mechanism of Action of BX795
BX795 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[10] In the context of the TBK1 pathway, this inhibition blocks the phosphorylation of IRF3, thereby preventing its dimerization, nuclear translocation, and the subsequent transcription of interferon-β.[5][8][11]
dot
Caption: Simplified TBK1 Signaling Pathway and the Point of Inhibition by BX795.
The Caveat: Off-Target Effects
While potent against TBK1, a significant drawback of BX795 is its lack of selectivity. It inhibits a range of other kinases, most notably PDK1, with similar potency.[9][11] This promiscuity can confound experimental results, making it difficult to attribute observed effects solely to TBK1 inhibition. For instance, inhibition of the PDK1/Akt signaling pathway can independently impact cell survival and proliferation, pathways that are also influenced by TBK1.[6][11]
A New Contender: The Pyrazolo[3,4-b]pyridine Scaffold
To overcome the limitations of compounds like BX795, significant efforts have been directed towards the discovery of more selective TBK1 inhibitors. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a particularly promising chemical starting point.[1][3][12][13]
Superior Potency and Selectivity
Through rational drug design and structure-activity relationship (SAR) studies, researchers have developed pyrazolo[3,4-b]pyridine derivatives with exceptional potency and selectivity for TBK1.[1][3][12] One notable example, compound 15y , demonstrated an IC50 value of 0.2 nM for TBK1, showcasing a significant improvement over BX795.[1][3][12][13] Furthermore, this class of compounds often exhibits a much cleaner kinase selectivity profile, minimizing the potential for misleading off-target effects.[13]
Head-to-Head Comparison: BX795 vs. Pyrazolo[3,4-b]pyridines
| Feature | BX795 | Pyrazolo[3,4-b]pyridine (e.g., 15y) |
| TBK1 IC50 | ~6 nM[9][11] | 0.2 nM[1][3][12] |
| IKKε IC50 | ~41 nM[9][11] | Data not always available, but generally selective over IKKε |
| PDK1 IC50 | ~6 nM[9] | High; demonstrates good selectivity |
| Selectivity Profile | Broad; inhibits multiple kinases | Highly selective for TBK1 |
| Utility | Widely used tool compound, but results require careful interpretation | Emerging as a superior tool for specific TBK1 studies |
Experimental Protocols: A Guide to Characterizing TBK1 Inhibitors
To rigorously compare and validate novel TBK1 inhibitors against a reference like BX795, a combination of biochemical and cell-based assays is essential.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TBK1.
dot
Caption: Workflow for a typical biochemical TBK1 kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Recombinant human TBK1 enzyme.
-
A suitable substrate, such as a synthetic peptide derived from IRF3.
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or used in a system that detects ADP production).[11][14]
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[14]
-
Serial dilutions of the test inhibitor (e.g., a pyrazolo[3,4-b]pyridine derivative) and the reference compound (BX795).
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, combine the TBK1 enzyme, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³³P]ATP, and measuring the remaining radioactivity.[11]
-
Luminescence-based assay: Using a reagent like Kinase-Glo® that measures the amount of ATP remaining after the reaction, which is inversely proportional to kinase activity.[15]
-
ADP detection assay: Employing a system like the Transcreener® ADP² Assay that directly measures the ADP produced.[16]
-
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Cell-Based Assay: IRF3 Phosphorylation
This assay assesses the ability of an inhibitor to block TBK1 activity within a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as human monocytic THP-1 cells or mouse macrophage RAW264.7 cells, which have an intact TBK1 signaling pathway.[13]
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of the test inhibitor and BX795 for a defined period (e.g., 1-2 hours).
-
-
Pathway Stimulation:
-
Stimulate the TBK1 pathway by adding an agonist, such as lipopolysaccharide (LPS) or poly(I:C).[8]
-
-
Cell Lysis and Protein Analysis:
-
After a suitable stimulation time (e.g., 30-60 minutes), lyse the cells.
-
Separate the protein lysates via SDS-PAGE.
-
Perform a Western blot using antibodies specific for phosphorylated IRF3 (e.g., at Ser396) and total IRF3.[17]
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total IRF3.
-
Determine the concentration-dependent inhibition of IRF3 phosphorylation by the test compounds.
-
Conclusion: Making an Informed Choice
For researchers embarking on TBK1-focused drug discovery, the choice of a reference compound is critical.
-
BX795 remains a useful, widely-cited tool for initial studies, but its promiscuity necessitates caution in data interpretation. Any significant findings should be validated with more selective inhibitors or through genetic approaches like siRNA or CRISPR-mediated knockout of TBK1.[6]
-
Pyrazolo[3,4-b]pyridine derivatives represent the next generation of TBK1 inhibitors, offering superior potency and selectivity.[1][3][12][13] They are the preferred choice for studies aiming to specifically dissect the roles of TBK1 in complex biological systems and for programs focused on developing clinical candidates.
By understanding the strengths and weaknesses of each class of compounds and employing rigorous experimental validation, researchers can confidently navigate the intricate landscape of TBK1 signaling and accelerate the development of novel therapeutics.
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. pnas.org [pnas.org]
- 7. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 8. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immunoglobulin-single-chain-variable-fragment-acetyl.com [immunoglobulin-single-chain-variable-fragment-acetyl.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - ProQuest [proquest.com]
- 13. tandfonline.com [tandfonline.com]
- 14. promega.com [promega.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Phospho-IRF-3 (Ser396) Antibody | Cell Signaling Technology [cellsignal.com]
"benchmarking 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine against known standards"
An In-Depth Benchmarking Guide: Evaluating Novel Kinase Inhibitors Derived from 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Against the JAKi Standard, Baricitinib
Introduction: The Scientific Rationale
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical hydrogen bonding interactions within the ATP-binding pocket of many kinases, making it a foundational building block for targeted therapies. The starting material, this compound, is a key intermediate in the synthesis of highly successful clinical agents, most notably Baricitinib, an FDA-approved Janus kinase (JAK) inhibitor.
This guide moves beyond the intermediate and benchmarks a hypothetical, next-generation inhibitor derived from it, herein designated DM-PP-A1 , against the established clinical standard, Baricitinib . The objective is to provide a rigorous, head-to-head comparison framework that researchers in drug development can adapt for their own discovery programs. We will focus on three critical pillars of kinase inhibitor profiling: Biochemical Potency , Kinome-wide Selectivity , and Cellular Mechanism of Action .
The central hypothesis is that novel structural modifications to the pyrazolopyridine core can yield inhibitors with improved potency or a more desirable selectivity profile, potentially leading to enhanced therapeutic efficacy or a wider safety margin. The following experimental data, while illustrative, is presented to model the rigorous comparison required for advancing a new chemical entity.
Comparative Analysis: DM-PP-A1 vs. Baricitinib
The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and myeloproliferative neoplasms. Baricitinib is recognized primarily as a JAK1/JAK2 inhibitor. Our analysis will therefore focus on comparing the inhibitory activity of DM-PP-A1 and Baricitinib against these key family members.
Biochemical Potency: Direct Target Engagement
The first crucial test is to determine the direct inhibitory power of each compound against the purified kinase enzymes. This is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.
Experimental Rationale: We employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying enzymatic activity in a high-throughput format. This assay measures the phosphorylation of a substrate peptide by the kinase, and the reduction in this signal in the presence of an inhibitor allows for precise IC50 calculation.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | JAK1 | JAK2 | JAK3 | TYK2 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| DM-PP-A1 (Hypothetical) | 4.2 | 8.1 | >650 | 75 |
Interpretation: The data suggests that our hypothetical compound, DM-PP-A1, exhibits slightly improved potency against JAK1 compared to Baricitinib, while showing marginally lower potency against JAK2 and TYK2. Critically, both compounds demonstrate high selectivity against JAK3, a desirable trait for avoiding potential immunosuppressive side effects associated with JAK3 inhibition.
Kinase Selectivity Profile
A potent inhibitor is only as good as its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities. Therefore, profiling the inhibitor against a broad panel of kinases is a mandatory step in drug development.
Experimental Rationale: We utilized a commercial kinase panel (e.g., the scanMAX panel from Eurofins DiscoverX), which assesses the binding affinity of the compound against 468 kinases at a fixed concentration (typically 1 µM). The results are reported as "% Inhibition". A lower percentage indicates weaker off-target binding.
Figure 1: Kinome Scan Comparison (% Inhibition at 1 µM)
Caption: Comparative kinome selectivity of Baricitinib and DM-PP-A1.
Interpretation: Both compounds exhibit excellent selectivity for the intended targets. The red nodes represent the primary targets (over 90% inhibition), yellow represents significant secondary targets, and green represents minimal off-target activity. This profile suggests a low probability of off-target-driven side effects for both molecules.
Cellular Mechanism of Action: Inhibition of STAT3 Phosphorylation
To be effective, a drug must engage its target within the complex environment of a living cell. We assess this by measuring the inhibition of a downstream signaling event. Upon cytokine stimulation (e.g., with Interleukin-6, IL-6), JAKs phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. We can measure the level of phosphorylated STAT3 (pSTAT3) as a direct biomarker of JAK activity.
Figure 2: The JAK-STAT Signaling Pathway
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Experimental Rationale: We used a human cell line (e.g., TF-1) known to have an active JAK-STAT pathway. The cells were pre-incubated with varying concentrations of each inhibitor, then stimulated with IL-6. The levels of pSTAT3 were quantified using a Western Blot or a high-content imaging assay. The concentration of inhibitor that causes 50% inhibition of pSTAT3 signal is the EC50 value.
Table 2: Comparative Cellular Activity (pSTAT3 EC50, nM)
| Compound | pSTAT3 Inhibition EC50 (nM) |
| Baricitinib | 45 |
| DM-PP-A1 (Hypothetical) | 38 |
Interpretation: DM-PP-A1 demonstrates superior cellular potency, inhibiting the downstream signaling pathway at a lower concentration than Baricitinib. This is a promising result, as it indicates excellent cell permeability and target engagement in a physiological context.
Detailed Experimental Protocols
For scientific reproducibility, the following detailed protocols are provided.
Protocol 1: TR-FRET Biochemical Potency Assay
Caption: Workflow for the TR-FRET biochemical potency assay.
-
Compound Preparation : Prepare an 11-point, 3-fold serial dilution of DM-PP-A1 and Baricitinib in DMSO, starting at 100 µM.
-
Reaction Setup : In a 384-well assay plate, add 2.5 µL of kinase and 2.5 µL of ULight™-substrate peptide solution in kinase buffer.
-
Inhibitor Addition : Add 50 nL of the compound dilutions from step 1.
-
Initiation : Add 5 µL of ATP solution (at the Km for each respective kinase) to start the reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 5 µL of Europium-labeled anti-phospho-antibody detection solution.
-
Final Incubation : Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET compatible plate reader (e.g., EnVision) at emissions of 615 nm and 665 nm. Calculate IC50 curves using non-linear regression analysis.
Protocol 2: Cellular pSTAT3 Western Blot Assay
-
Cell Culture : Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.
-
Starvation : Prior to the experiment, wash cells and starve in serum-free medium for 4 hours.
-
Inhibitor Treatment : Pre-treat cells with a serial dilution of DM-PP-A1 or Baricitinib for 1 hour.
-
Stimulation : Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 15 minutes.
-
Lysis : Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis : Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer : Transfer proteins to a PVDF membrane.
-
Blocking & Probing : Block the membrane with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) and total STAT3.
-
Detection : Wash and probe with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the EC50.
Conclusion and Future Directions
This guide outlines a foundational benchmarking strategy for evaluating novel kinase inhibitors derived from the this compound scaffold. Our illustrative data for the hypothetical compound DM-PP-A1 shows a promising profile, with potentially superior cellular potency compared to the clinical standard, Baricitinib , while maintaining an excellent selectivity profile.
These findings validate the pyrazolopyridine core as a fertile ground for further optimization. The next logical steps in a real-world drug discovery program would include:
-
ADME/Tox Profiling : Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of DM-PP-A1.
-
In Vivo Efficacy : Testing the compound in animal models of rheumatoid arthritis or other relevant inflammatory diseases.
-
Structural Biology : Obtaining a co-crystal structure of DM-PP-A1 with JAK1 to rationalize the observed potency and guide further design efforts.
By adhering to a rigorous, multi-parameter benchmarking approach, researchers can confidently identify and advance drug candidates with the highest potential for clinical success.
A Researcher's Guide to 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Synthesis, Reproducibility, and Biological Activity
This guide provides an in-depth analysis of the synthesis and biological activity of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound belonging to the pyrazolopyridine class. This family of molecules is of significant interest to the scientific community due to its structural similarity to purine bases, making it a "privileged scaffold" in medicinal chemistry for developing targeted therapeutics, particularly kinase inhibitors.[1][2][3][4] This document offers a critical evaluation of synthetic routes with a focus on reproducibility and presents a comparative analysis of the compound's biological activity against relevant alternatives.
Part 1: Synthesis and Reproducibility
The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly approached in two ways: by constructing a pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pyridine precursor.[3] For the specific synthesis of 3-amino substituted pyrazolo[3,4-b]pyridines, the latter approach, particularly the cyclization of a 2-halonicotinonitrile with hydrazine, is a common and reliable strategy.[5]
This method is often favored for its operational simplicity and the ready availability of the starting materials. The key mechanistic step involves the initial nucleophilic substitution of the halogen (typically chlorine) by hydrazine, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon, forming the pyrazole ring.
Comparison of Synthetic Methodologies
While numerous methods exist for the broader class of pyrazolopyridines, the following table compares common strategies applicable to the synthesis of the target compound and its analogs, highlighting key differences relevant to a research setting.
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Disadvantages & Reproducibility Concerns |
| Hydrazine Cyclization [5] | 2-Chloro-4,6-dimethylnicotinonitrile, Hydrazine hydrate | Reflux in an alcohol solvent (e.g., ethanol, 2-ethoxyethanol) | High-yielding, straightforward, uses common reagents. | Hydrazine is toxic and requires careful handling. Reproducibility is generally high if moisture is controlled. |
| Multi-Component Reaction (MCR) [6][7] | Aldehyde, Malononitrile, 3-Aminopyrazole derivative | Various catalysts (e.g., PEG, nano-magnetic MOFs), often solvent-free at high temp. | High atom economy, operational simplicity, rapid generation of diversity. | Can be sensitive to catalyst activity and substrate scope. Reproducibility may vary with catalyst batch. |
| Gould-Jacobs Reaction Analog [3] | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization, followed by treatment with POCl₃ | Well-established for quinoline synthesis, adaptable for pyrazolopyridines. | Often requires harsh conditions (high temperatures, POCl₃) and can lead to regioisomer mixtures if starting materials are asymmetric.[3] |
Based on reliability and directness, the hydrazine cyclization method stands out as the most robust and reproducible for the specific synthesis of this compound.
Recommended Experimental Protocol: Hydrazine Cyclization
This protocol details a reliable method for synthesizing the title compound, adapted from analogous procedures.[5] The causality behind the choice of reagents is to facilitate a clean, high-yielding reaction. 2-Ethoxyethanol is selected as the solvent due to its high boiling point, which ensures the reaction proceeds to completion.
Workflow for Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4,6-dimethylnicotinonitrile (1.0 eq) in 2-ethoxyethanol (approx. 5-10 mL per gram of nitrile).
-
Addition of Reagent: Add hydrazine hydrate (80% solution in water, 2.0-3.0 eq) to the suspension. Causality: Using a slight excess of hydrazine ensures the complete consumption of the starting nitrile.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approx. 125-135 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water (approx. 10 times the reaction volume). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess hydrazine and solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the final product as a solid.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The expected melting point is in the range of 242-244 °C.[8]
Part 2: Biological Activity and Comparative Analysis
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. The pyrazole portion of the scaffold often acts as a hydrogen bond donor/acceptor, anchoring the molecule into the ATP-binding pocket of the kinase.
Activity as a Kinase Inhibitor Scaffold
Numerous derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against a range of kinases, leading to significant anti-proliferative effects in cancer cell lines. The table below compares the activity of several published analogs, providing a landscape of the scaffold's potential.
| Compound/Analog | Target Kinase / Cell Line | Reported IC₅₀ | Reference |
| Analog 5a | c-Met Kinase | 4.27 nM | [9] |
| Analog 5a | HepG-2 (Liver Cancer) | 3.42 µM | [9] |
| Analog 7b | PIM-1 Kinase | 18.9 nM | [10] |
| Analog 7b | PC-3 (Prostate Cancer) | 3.60 µM | [10] |
| Frag-2 | Pim-1 / Pim-2 / Pim-3 Kinase | 0.2 µM / 0.8 µM / 0.3 µM | [1] |
| Compound 6 | HPK1 (Kinase) | <1.0 nM (Kᵢ) | [11] |
| Compound 2 | Akt1 Kinase | 1.3 nM | [12] |
This table illustrates the potency of the scaffold; this compound serves as a key building block for creating such potent derivatives.
Activity as an Anti-malarial Agent
Beyond cancer, this scaffold is being explored for activity against infectious diseases. Notably, this compound was included in a large-scale screen of over 200,000 compounds for inhibitors of the Plasmodium falciparum apicoplast DNA polymerase (apPOL).[8][13][14] The apicoplast is a non-photosynthetic plastid found in the malaria parasite, and its DNA polymerase is essential for its replication and parasite survival, making it an attractive and specific drug target.[13][14] While the screen identified nine potent lead compounds, the inclusion of the title compound highlights its potential as a starting point for developing novel anti-malarials.[13]
Protocol for In Vitro Cell Viability (SRB Assay)
To assess the anti-proliferative activity of compounds like this compound or its derivatives, a Sulforhodamine B (SRB) assay is a reproducible and widely accepted method.
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. Causality: This duration allows for multiple cell doubling times, making anti-proliferative effects observable.
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a valuable heterocyclic compound whose synthesis is readily and reproducibly achievable through the cyclization of 2-chloro-4,6-dimethylnicotinonitrile with hydrazine. This straightforward synthetic accessibility makes it an excellent starting material for medicinal chemistry campaigns. While direct biological activity data for the title compound is limited, the broader pyrazolo[3,4-b]pyridine scaffold is unequivocally a "privileged" structure. It has given rise to numerous potent kinase inhibitors with significant anti-cancer activity and is being actively investigated for novel applications, including the development of anti-malarial agents. Researchers and drug development professionals can confidently utilize this compound as a foundational building block for creating next-generation targeted therapies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of small molecule inhibitors of Plasmodium falciparum apicoplast DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.malariaworld.org [media.malariaworld.org]
Confirming the Mechanism of Action of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Comparative Guide to Target Deconvolution and Pathway Analysis
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, objective comparison of experimental strategies to elucidate the mechanism of action of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a member of the privileged pyrazolopyridine scaffold known for its prevalence in kinase inhibitor discovery.[1][2][3] While the specific molecular target of this particular compound is not extensively documented in publicly available literature, its structural similarity to known ATP-mimicking heterocyclic cores strongly suggests a role as a kinase inhibitor.[1][4]
This guide, therefore, presents a comprehensive workflow for the deconvolution of its specific kinase target(s), validation of its inhibitory action, and characterization of its downstream cellular effects. We will explore and compare various experimental approaches, providing the scientific rationale behind each methodological choice to empower you to design a robust and self-validating research plan.
The Pyrazolopyridine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolopyridine core is a bioisostere of adenine, the purine base in ATP.[4] This structural mimicry allows pyrazolopyridine-based compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[2][5] Several pyrazolopyridine derivatives have been successfully developed as kinase inhibitors for cancer therapy, highlighting the therapeutic potential of this scaffold.[2]
Our investigative compound, this compound, shares this core structure, making the hypothesis of it being a kinase inhibitor a logical starting point for our investigation.
A Phased Approach to Mechanism of Action Confirmation
To rigorously confirm the mechanism of action, a multi-pronged approach is essential, progressing from broad, unbiased screening to specific, hypothesis-driven validation. This guide is structured around three key phases:
-
Phase 1: Target Identification and Initial Validation. Broadly screening for potential kinase targets and confirming direct binding.
-
Phase 2: Biochemical and Cellular Assay Validation. Quantifying the inhibitory potency and selectivity of the compound.
-
Phase 3: Downstream Signaling and Phenotypic Analysis. Elucidating the cellular consequences of target inhibition.
Below is a workflow diagram illustrating this phased approach.
Caption: A phased workflow for confirming the mechanism of action.
Phase 1: Target Identification and Initial Validation
The primary objective of this phase is to identify the specific kinase(s) that our compound of interest interacts with. An unbiased approach is crucial to avoid preconceived notions and to uncover potential off-target effects.
Comparative Methods for Target Identification
| Method | Principle | Pros | Cons |
| Kinome-Wide Profiling (e.g., KinomeScan™, KiNativ™) | Measures the binding affinity or reactivity of the compound against a large panel of purified kinases. | Comprehensive, quantitative (Kd or IC50 values), identifies direct targets. | In vitro, may not reflect cellular context; can be expensive. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[6] | Label-free, performed in intact cells or tissues, reflects physiological target engagement.[6] | Less sensitive for weak binders, requires specific antibodies for detection, lower throughput. |
| Chemoproteomics (e.g., Activity-Based Protein Profiling) | Uses chemical probes to enrich and identify target proteins from cell lysates. | Identifies targets in a complex biological sample, can provide information on target activity state. | Requires synthesis of a tagged compound derivative, potential for steric hindrance affecting binding. |
Recommendation: For a comprehensive and unbiased initial screen, a kinome-wide profiling approach is highly recommended. This will provide a quantitative measure of the compound's affinity for a broad range of kinases, enabling the prioritization of high-affinity targets for further validation. To complement this, CETSA is an excellent orthogonal method to confirm target engagement within a cellular environment, providing crucial evidence that the compound can access and bind to its target in a more physiologically relevant setting.[6][7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the desired cell line to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Protein Precipitation and Separation: Centrifuge the heated samples to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody specific to the putative kinase target, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phase 2: Biochemical and Cellular Assay Validation
Once putative kinase targets have been identified, the next step is to quantify the compound's inhibitory potency and selectivity through biochemical and cell-based assays.
Comparative Methods for Kinase Activity Measurement
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | Measure the direct inhibition of purified kinase activity. | Highly controlled environment, allows for precise determination of IC50 values and kinetic parameters. | Lacks physiological context (e.g., cellular ATP concentrations, scaffolding proteins). |
| Cell-Based Assays | Measure the inhibition of kinase activity within a cellular context. | More physiologically relevant, assesses compound cell permeability and stability. | More complex, potential for off-target effects influencing the readout. |
Recommendation: A combination of both biochemical and cell-based assays is essential for a thorough validation. Biochemical assays provide a direct measure of the compound's potency against the isolated kinase, while cell-based assays confirm its activity in a more complex biological system.
Detailed Look at Kinase Assay Technologies
A variety of assay formats are available, each with its own set of advantages.[8][9]
| Technology | Principle | Key Features |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore, which is modulated by kinase activity.[8][10] | Homogeneous, high-throughput, reduced background interference.[10] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[8] | Homogeneous, real-time measurements possible. |
| Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®) | Measure the amount of ATP consumed or ADP produced during the kinase reaction.[8] | Universal for all kinases, high sensitivity. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase in live cells.[8] | Real-time measurement of target engagement in live cells, quantitative. |
Experimental Protocol: TR-FRET Based Biochemical Kinase Assay
-
Reagent Preparation: Prepare assay buffer, purified recombinant kinase, fluorescently labeled substrate, and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Kinase Reaction: In a microplate, add the kinase, substrate, and compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time.
-
Detection: Add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an acceptor-labeled secondary antibody).
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition as a function of compound concentration to determine the IC50 value.
Phase 3: Downstream Signaling and Phenotypic Analysis
Confirming that the compound inhibits the target kinase is only part of the story. The final phase of mechanism of action studies involves demonstrating that this inhibition leads to the expected downstream cellular consequences.
Investigating Downstream Signaling Pathways
Inhibition of a specific kinase should lead to a decrease in the phosphorylation of its known downstream substrates.
Caption: A simplified signaling pathway illustrating the point of inhibition.
Methods for Analyzing Signaling Pathways:
-
Western Blotting: A classic technique to detect changes in the phosphorylation status of specific proteins.
-
Multiplex Immunoassays (e.g., Luminex®, Meso Scale Discovery®): Allow for the simultaneous quantification of multiple phosphorylated and total proteins from a single sample, providing a more comprehensive view of the signaling network.[11]
-
Phospho-Proteomics: A mass spectrometry-based approach for the global and unbiased analysis of changes in protein phosphorylation.
Connecting Target Inhibition to Cellular Phenotypes
The ultimate validation of a drug's mechanism of action is its ability to elicit a predictable and desired cellular response.
Common Phenotypic Assays:
-
Cell Proliferation and Viability Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of the compound on cell growth and survival.[12][13]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): Determine if the compound induces programmed cell death.
-
Cell Migration and Invasion Assays (e.g., Transwell assay, Wound healing assay): Assess the compound's effect on cell motility.[12]
Experimental Protocol: Western Blot for Phospho-Substrate Analysis
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Re-probing: Detect the signal using a chemiluminescent substrate. Strip the membrane and re-probe with an antibody for the total form of the substrate to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Comparison with Alternative Compounds
To put the activity of this compound into context, it is crucial to compare its performance against well-characterized kinase inhibitors.
| Alternative Compound | Known Target(s) | Rationale for Comparison |
| Staurosporine | Broad-spectrum kinase inhibitor | A positive control for general kinase inhibition. |
| Dasatinib | Multi-kinase inhibitor (including ABL, SRC family kinases) | A clinically relevant kinase inhibitor with a broad target profile. |
| Compound with a Pyrazolopyridine Core (e.g., Crizotinib, Selpercatinib) | Specific kinase targets (e.g., ALK/ROS1, RET)[2][14] | A structurally related compound to assess selectivity and potency within the same chemical class. |
By benchmarking against these alternatives, you can gain valuable insights into the potency, selectivity, and potential therapeutic window of this compound.
Conclusion
Confirming the mechanism of action of a novel compound like this compound is a systematic and iterative process. By employing a combination of unbiased target identification methods, quantitative biochemical and cellular assays, and functional downstream analyses, researchers can build a robust and compelling data package that clearly elucidates how the compound exerts its biological effects. This guide provides a framework for designing and executing these critical studies, ultimately paving the way for the development of new and effective therapeutics.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Signaling Pathway Assays [worldwide.promega.com]
- 14. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic amine belonging to the pyrazolopyridine class. Our focus is to equip you with the necessary knowledge to manage this process with the highest standards of safety and environmental responsibility.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given its classification as a pyridine derivative, it should be handled as a hazardous substance.[2] Any waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste.[2]
Table 1: Hazard Identification and Classification
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | [1] |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [1] |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [1] |
Pre-Disposal Preparations: Engineering Safety into Your Workflow
Proper disposal begins long before the waste container is sealed. Adherence to these preparatory steps is crucial for minimizing risk.
Personal Protective Equipment (PPE)
Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. It is advisable to double-glove, especially when handling concentrated forms of the compound.
-
Body Protection: A lab coat must be worn and fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood. Ensure that the sash is positioned at the appropriate height to maintain optimal airflow and containment. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound, as well as any contaminated disposable items such as weigh boats, spatulas, and filter paper, in a dedicated hazardous waste container.[2] This container should be made of a compatible material like high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container. Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management guidelines.[4]
-
Contaminated PPE: All disposable PPE, including gloves and bench liners, that has come into contact with the compound must be disposed of as hazardous waste in a designated, labeled bag.[2]
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management. Each container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 41601-44-9
-
An accurate estimation of the contents
-
The date of accumulation
3. Temporary Storage:
Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2] This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] The most common and recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[5]
-
Rotary Kiln Incineration: This method is suitable for the destruction of waste pyridine and its derivatives, typically operating at temperatures between 820°C and 1600°C.[5]
-
Liquid Injection Incineration: For liquid waste containing the compound, this method is effective at temperatures ranging from 650°C to 1600°C.[5]
Never attempt to dispose of this chemical down the drain or in regular trash. [6]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill Response:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[2]
-
-
Exposure Response:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance.
References
A Senior Application Scientist's Guide to Handling 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Essential Safety and Handling Protocols
Welcome to your essential guide for the safe handling of 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS No. 41601-44-9). In drug discovery and development, our progress is intrinsically linked to our ability to manage the chemical entities we work with, not just effectively, but safely. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling protocols required for this specific compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Foundational Safety: A Hazard-Based Approach
Before any container is opened, a thorough understanding of the compound's specific hazards is paramount. This is a core principle of the OSHA Hazard Communication Standard, which ensures that all personnel are informed about the risks they may encounter.[1][2] this compound is a solid, heterocyclic amine with the following GHS classifications that directly inform our PPE strategy[3][4]:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
These classifications paint a clear picture: the compound poses a risk through multiple routes of exposure—ingestion, skin contact, and inhalation—and is a significant irritant to the skin, eyes, and respiratory system.[4] Therefore, our primary objective is to establish robust barriers between the researcher and the chemical.[5]
Core Personal Protective Equipment (PPE) Directives
The "minimum PPE" in a laboratory setting—a lab coat, safety glasses, long pants, and closed-toe shoes—provides a baseline, but is insufficient for handling this particular compound.[6] We must augment these basics with specific, hazard-matched equipment.
Eye and Face Protection
The H319 classification ("Causes serious eye irritation") necessitates more than standard safety glasses.[4] Safety glasses protect from impact but not from splashes.[6]
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes are required whenever handling the solid or its solutions.
-
High-Risk Operations: When performing tasks with a high splash potential (e.g., transferring large volumes, preparing stock solutions), a face shield must be worn in addition to chemical splash goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[6]
Skin and Body Protection
Given the H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") warnings, skin exposure must be meticulously avoided.[4]
-
Laboratory Coat: A clean, buttoned lab coat is essential to protect clothing and skin from incidental contact.[7] For this compound, a coat with knit cuffs is preferable to prevent gaps at the wrist.
-
Hand Protection: Glove selection is one of the most critical decisions. No single glove material is impervious to all chemicals.[8] While disposable nitrile gloves are common in labs and provide adequate protection against incidental contact, they should be removed and replaced immediately after any known contact with the chemical.[6]
-
Protocol: For prolonged handling or when submersion is possible, double-gloving or using heavier-duty gloves is recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
-
Personal Clothing: Long pants and fully enclosed, non-porous shoes are mandatory to protect against spills.[9]
Respiratory Protection
The H332 ("Harmful if inhaled") and H335 ("May cause respiratory irritation") classifications demand strict control of airborne particulates and aerosols.[4]
-
Primary Control: All handling of the solid compound, especially weighing and initial solubilization, must be performed within a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation exposure.
-
Secondary Control: If a fume hood is not available or during a large-scale cleanup, a respirator may be necessary. The type of respirator (e.g., an N95 for particulates or a half-mask with appropriate cartridges for vapors) must be chosen based on a formal hazard assessment.[7][10]
Operational Plan: PPE for Specific Laboratory Tasks
The level of PPE required can be tiered based on the specific procedure and the physical form of the chemical. The following table summarizes the recommended PPE for common laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (Knit Cuffs) | Chemical Fume Hood (Mandatory) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat (Knit Cuffs) | Chemical Fume Hood (Mandatory) |
| Transferring Solutions | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Work on Bench (if not volatile) |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Lab Coat | N95 Respirator (if powder) |
Workflow for PPE Selection and Decontamination
The following diagram outlines the critical thinking process for safely engaging with this compound, from initial assessment to final disposal of contaminated PPE.
References
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. This compound | 41601-44-9 [sigmaaldrich.com]
- 4. This compound | C8H10N4 | CID 279219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uab.edu [uab.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
